Enflurane modulates neural activity by enhancing inhibitory signals and suppressing excitatory ones. The table below summarizes its key molecular targets:
| Target | Action of this compound | Experimental Evidence & Notes |
|---|---|---|
| GABAₐ Receptor | Positive allosteric modulator (potentiator) [1] [2]. | Binds to transmembrane domain interfaces (e.g., β+/α−) [3]. A study in mouse spinal cords showed GABAₐ receptors mediate about 26% of its depressant action [4]. |
| Glycine Receptor | Potentiator [1]. | Contributes to ~29% of its depressant effect on spinal neurons [4]. |
| Voltage-Dependent Calcium Channels | Inhibitor [1]. | Cardio-depressant effects may stem from binding to cardiac sarcoplasmic reticulum channels [1]. |
| Glutamate (NMDA) Receptor | Antagonist [1]. | Contributes to reduced excitatory neurotransmission. |
The following diagram illustrates how these mechanisms converge to produce anesthesia:
Our understanding of this compound's mechanism is supported by specific experimental approaches:
This method is used to study how anesthetics depress motor output and immobility at the spinal level [5] [4].
Using mice with specific GABAₐ receptor subunit mutations helps pinpoint the role of specific subunits [5] [6].
This technique identifies the precise amino acid residues where volatile anesthetics bind within a protein complex like the GABAₐ receptor [3].
The core quantitative data on this compound's metabolism via CYP2E1 is consolidated for quick reference.
| Parameter | Details |
|---|---|
| Metabolizing Enzyme | Cytochrome P450 2E1 (CYP2E1) [1] [2] |
| Primary Metabolite | Inorganic fluoride ion (F⁻) [1] [2] |
| Clinical Defluorination Rank | Methoxyflurane > Sevoflurane > This compound > Isoflurane > Desflurane [2] |
| Key Inhibitor | Disulfiram (and its metabolite) [1] [3] |
| Key Inducers | Ethanol, Isoniazid [4] |
| Impact of Inhibition | Disulfiram pre-treatment completely abolished the rise in plasma fluoride concentration in patients [1]. |
The following are key methodologies used in clinical and preclinical studies to investigate CYP2E1-mediated metabolism.
| Method Type | Protocol Summary | Key Measurements & Validation |
|---|
| Clinical Defluorination Assay | • Model: Human patients undergoing elective surgery. • Pre-treatment: Administer disulfiram (500 mg orally) or nothing (control) the evening before surgery. • Anesthesia: Administer 2.2% end-tidal this compound in oxygen for 3 hours. • Sampling: Collect blood and urine samples [1]. | • Blood this compound: Gas chromatography. • Plasma/Urine Fluoride: Ion-selective electrode. • Validation: Comparison of fluoride levels between disulfiram and control groups [1]. | | Preclinical Breath Analysis (in rats) | • Animal Model: Wistar rats. • CYP2E1 Induction: Administer alcohol via gavage on days 1, 3, and 5. • Metabolic Activity Test: Administer 5 mL/kg of 56% (v/v) alcohol via gavage. • Sampling: Place rat in a gas collection bottle; measure breath alcohol concentration at 20-minute intervals using a breath analyzer [5]. | • Blood Alcohol Concentration (BAC): Converted from breath analysis. • Pharmacokinetic Parameters: AUC, MRT, CLz/F. • Validation: Method checked for reproducibility, linearity, and time dependency. Correlation with CYP2E1 protein expression (Western blot) [5]. | | In Vitro Human Liver Microsomes | • Microsome Prep: Prepare microsomes from human liver samples. • Incubation: Incubate microsomes with this compound. • Analysis: Measure fluoride production [2]. | • Enzyme Specificity: Correlate defluorination rate with microsomal P450 2E1 content (Western blot) and activity with marker substrates (e.g., chlorzoxazone hydroxylation). • Chemical Inhibition: Use isoform-selective inhibitors like diethyldithiocarbamate [2]. |
The relationship between this compound, CYP2E1, and its metabolites, along with a common experimental workflow, can be visualized as follows.
This compound is metabolized by CYP2E1 to inorganic fluoride, a nephrotoxic metabolite.
General workflow for a clinical study assessing the CYP2E1-enflurane interaction.
The table below summarizes the key physicochemical and pharmacokinetic parameters for enflurane that influence its distribution.
| Parameter | Value / Description | Significance / Basis |
|---|---|---|
| Protein Binding | Displaces drugs (e.g., diazepam) from human serum albumin (HSA) [1] [2] | Acts as a competitive inhibitor; considered a side effect, not related to anesthetic potency [2]. |
| Volume of Distribution | Not explicitly quantified; determined by lipid content of tissues and oil/water partition coefficient [3] | High lipid solubility causes extensive distribution into tissues. Modeled via PBPK using partition coefficients [3]. |
| Oil/Water Partition Coefficient (Kfwat) | A foundational parameter in PBPK models [3] | Defines solubility in lipids vs. water. A higher value indicates greater distribution into fatty tissues. |
| Water/Air Partition Coefficient (Kwair) | A foundational parameter in PBPK models [3] | Defines solubility in blood. A higher value slows the induction and recovery from anesthesia. |
The distribution of this compound is typically characterized through two main approaches:
In Vitro Protein Binding Studies
Physiologically Based Pharmacokinetic (PBPK) Modeling
Model: PKQuest, a generic PBPK model that uses a "standard human" set of parameters [3].
Key Assumption: Tissue-blood partition coefficients for inert volatile solutes are determined by the organ's lipid content (klip[i]) and the drug's oil/water partition coefficient (Kfwat) [3].
Calculation: The fraction of free (unbound) solute in an organ (fw[i]) is calculated as [3]:
fw[i] = wfract[i] / (wfract[i] + Kfwat * klip[i])
Inputs: The model requires only two fundamental physical chemical parameters for an inert volatile solute: the water/air and oil/water partition coefficients [3].
The following diagram illustrates the logical workflow and key relationships for determining this compound's volume of distribution using a PBPK modeling approach.
Logical workflow for PBPK modeling of this compound volume of distribution.
The unique distribution properties of this compound present specific considerations for drug development and clinical practice.
To understand how this compound affects neural circuits, researchers use in vitro experiments on brain tissue. The following diagram illustrates a typical experimental setup using a hippocampal brain slice to investigate the pathway-specific effects of this compound on synaptic responses.
Experimental setup for hippocampal slice studies.
Detailed Experimental Protocol:
Hippocampal Slice Preparation:
Electrophysiological Recording:
This compound Application:
Data Collection and Analysis:
For researchers, the pharmacokinetic and pharmacodynamic properties of this compound are critical for contextualizing its effects. The following table consolidates key quantitative data.
| Property | Value | Significance / Context |
|---|---|---|
| Blood:Gas Partition Coefficient [2] [3] | 1.8 - 1.9 | Medium solubility; indicates a slower induction and emergence compared to modern agents like desflurane (0.42). |
| Minimum Alveolar Concentration (MAC) [4] [2] [3] | 1.68% (in oxygen) | Measure of potency. Defined as the concentration producing immobility in 50% of subjects exposed to a noxious stimulus. |
| Oil:Gas Partition Coefficient [3] | 98.5 | High lipid solubility, correlating with its anesthetic potency, as per the Meyer-Overton rule. |
| Protein Binding [4] | 97% | High level of plasma protein binding, primarily to albumin. |
| Metabolism [4] [5] | 2% - 9% | Approximately 2-9% is metabolized by hepatic CYP2E1, producing inorganic fluoride ions. |
While this compound is largely obsolete in modern clinical practice, understanding its mechanism is vital for historical context and drug safety research.
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic that was first approved for clinical use in 1972. As a fluorinated ethyl methyl ether compound, it belongs to the same chemical family as isoflurane and desflurane but possesses distinct pharmacodynamic properties that have shaped its clinical utility and safety profile. With a chemical formula of C₃H₂ClF₅O and molecular weight of 184.492 g/mol, this compound represents an important historical agent in the evolution of inhalational anesthetics, though its use has declined in many markets due to specific neurotoxic concerns and the availability of agents with more favorable therapeutic indices. [1] [2]
The pharmacodynamic profile of this compound is characterized by its ability to rapidly induce anesthesia through complex interactions with central nervous system receptors while producing dose-dependent cardiovascular effects that necessitate careful titration during administration. This compound exhibits a minimum alveolar concentration (MAC) of 1.68% in oxygen, which places it at an intermediate potency level among inhaled anesthetics. When administered in combination with 70% nitrous oxide, its MAC decreases to 0.57%, demonstrating the synergistic effect of nitrous oxide on anesthetic requirements. The blood-gas partition coefficient of this compound is approximately 1.8, resulting in intermediate induction and recovery times compared to other agents—slower than desflurane and sevoflurane but more rapid than halothane. [1] [3] [2]
From a clinical perspective, this compound may be used for both the induction and maintenance of general anesthesia and can also provide analgesia during labor and delivery. Low concentrations have been employed as an adjunct to general anesthetic drugs during Cesarean section deliveries. However, this compound's distinctive propensity to induce seizure activity at deep anesthetic concentrations or in the setting of hyperventilation, combined with its relatively pronounced cardiodepressant effects compared to some contemporary agents, has limited its use in modern anesthesia practice, particularly for patients with underlying epilepsy or cardiovascular compromise. [1]
This compound produces dose-dependent cardiac depression through direct effects on myocardial tissue. The primary manifestation of this depression is a reduction in myocardial contractility, which has been demonstrated in both animal and human studies. In chronically instrumented dog models, this compound produced significant reductions in peak positive left ventricular dP/dt (a sensitive indicator of contractility) and cardiac output at both 1.25 and 1.75 MAC concentrations. When compared with other volatile anesthetics under identical experimental conditions, this compound and halothane demonstrated more pronounced negative inotropic effects than isoflurane or desflurane. This contractile depression appears to be more significant in patients with pre-existing cardiac compromise, as studies have demonstrated that the negative inotropic effects of this compound were more pronounced in patients with congestive heart failure compared to healthy individuals. [4] [3] [2]
The cellular mechanisms underlying this compound's myocardial effects involve interference with calcium handling within cardiac myocytes. Research indicates that this compound binds to calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium release and reuptake processes essential for efficient excitation-contraction coupling. Additionally, this compound has been shown to inhibit the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further impairing calcium sequestration and availability for subsequent contractions. These actions at the cellular level manifest clinically as diminished contractile force generation and contribute to the overall cardiodepressant profile of this compound, particularly at higher inspired concentrations. [1]
The systemic hemodynamic effects of this compound are characterized by reductions in arterial blood pressure that occur in a dose-dependent manner. Unlike halothane, which lowers blood pressure primarily through myocardial depression without significantly altering systemic vascular resistance, this compound reduces blood pressure through a combination of decreased cardiac output and reduced systemic vascular resistance. The vasodilation produced by this compound appears to involve multiple mechanisms, including diminished sympathetic vasoconstrictor tone, interference with local regulatory mechanisms in peripheral vascular beds, and direct effects on vascular smooth muscle. Studies investigating the effects of this compound on intestinal vascular beds in cats have demonstrated direct vasodilatory actions that contribute to the overall reduction in peripheral resistance. [5] [6] [3]
Table 1: Quantitative Hemodynamic Effects of this compound in Experimental Models
| Hemodynamic Parameter | Change at 1.25 MAC | Change at 1.75 MAC | Comparative Context |
|---|---|---|---|
| Heart Rate | +44% from baseline | +44% from baseline | Greater increase than halothane, similar to this compound at 1.75 MAC [4] |
| Mean Arterial Pressure | Significant reduction | Profound reduction | Greater preservation with desflurane compared to isoflurane and this compound [4] |
| Cardiac Output | Decreased | Markedly decreased | More depression than isoflurane/desflurane [4] [2] |
| Systemic Vascular Resistance | Decreased | Decreased | Combined effect of central and peripheral actions [6] |
| Coronary Blood Flow Velocity | Not significantly changed | Not significantly changed | Differs from isoflurane which increases coronary flow [4] |
The compensatory tachycardia observed with this compound anesthesia represents an attempt to maintain cardiac output in the face of reduced stroke volume resulting from direct myocardial depression and decreased preload. This heart rate elevation is less pronounced than that seen with desflurane but more significant than with halothane. In dog models, this compound increased heart rate by approximately 44% from baseline at 1.75 MAC, compared to 79% with desflurane under identical conditions. The heart rate effects appear to be mediated through both direct actions on cardiac pacemaker cells and altered autonomic nervous system activity, with this compound producing less sympathetic activation than desflurane during rapid increases in inspired concentration. [5] [4]
Table 2: Comparative Cardiovascular Effects of Volatile Anesthetics at Equi-Anesthetic Concentrations
| Parameter | This compound | Isoflurane | Desflurane | Sevoflurane | Halothane |
|---|---|---|---|---|---|
| Myocardial Depression | +++ | ++ | ++ | ++ | ++++ |
| Vasodilation (Systemic) | ++ | +++ | ++ | + | + |
| Heart Rate Effects | Moderate increase | Moderate increase | Marked increase | Mild increase | Mild increase/decrease |
| Coronary Vasodilation | Minimal | Significant | Moderate (ANS dependent) | Moderate | Minimal |
| Sensitization to Catecholamines | Low | Very low | Low | Low | High |
| Cardioprotective Preconditioning | Demonstrated | Well-established | Demonstrated | Well-established | Limited |
The comparative hemodynamic profiles reveal that this compound produces more pronounced negative inotropy than isoflurane, desflurane, or sevoflurane, with effects similar in magnitude to halothane. However, unlike halothane, this compound does not significantly sensitize the myocardium to catecholamines, making it a safer choice when exogenous epinephrine administration is anticipated during procedures. From a coronary hemodynamic perspective, this compound does not produce the coronary vasodilation observed with isoflurane, which may theoretically reduce the risk of coronary steal phenomena in susceptible patients with fixed coronary lesions. This differential effect on coronary vascular resistance has been demonstrated in animal models where isoflurane increased coronary blood flow velocity while this compound did not produce significant changes. [4] [3] [2]
The primary anesthetic effects of this compound are mediated through potentiation of inhibitory neurotransmission and antagonism of excitatory neurotransmission in the central nervous system. Research indicates that this compound binds to GABAA receptors, enhancing chloride influx and resulting in neuronal hyperpolarization and reduced excitability. Studies on rat models suggest that approximately 30% of the central nervous system depressant effects on the spinal cord following this compound administration are mediated through GABAA receptors. Additionally, this compound potentiates glycine receptors (responsible for approximately 20% of its depressant effects), particularly in the ventral neural horn regions. This compound also functions as an antagonist at glutamate NMDA receptors, further contributing to its overall depressant effect on neuronal excitability. These combined actions on multiple receptor systems result in the unconsciousness, amnesia, and immobility that characterize the anesthetic state. [1]
The epileptogenic potential of this compound represents a unique neuropharmacological property among volatile anesthetics. At deep anesthetic concentrations, particularly when accompanied by hyperventilation and reduced PaCO₂, this compound can produce seizure-like activity on electroencephalography and occasionally clinical seizure manifestations. This pro-convulsant effect is thought to result from selective inhibition of inhibitory pathways with relative sparing of excitatory circuits, potentially through differential effects on subtypes of GABAA receptors or through actions on other ion channels that regulate neuronal excitability. This neuroexcitatory property has limited this compound's use in patients with epilepsy or other seizure disorders and necessitates careful monitoring of anesthetic depth and ventilation parameters during its administration. [1] [3] [2]
The cardiodepressant effects of this compound are mediated through multiple signaling pathways and ion channel interactions at the cellular level. This compound inhibits voltage-dependent calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium-induced calcium release and impairing myocardial contractility. Additionally, this compound inhibits sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further compromising calcium handling and contributing to negative inotropy. The drug also modulates voltage-gated potassium channels, potentially affecting cardiac action potential duration and repolarization reserve, which may have implications for arrhythmogenesis in susceptible individuals. [1]
Cardiac Signaling Pathways: This diagram illustrates this compound's primary molecular targets and downstream effects on cardiac function, highlighting its multi-mechanistic cardiodepression.
The cardiovascular autonomic effects of this compound involve complex interactions with both sympathetic and parasympathetic nervous system regulation. Unlike isoflurane, which increases sympathetic activity, or sevoflurane, which enhances both sympathetic and parasympathetic activity when combined with nitrous oxide, this compound produces a more balanced autonomic effect. However, it does diminish baroreceptor reflex responsiveness, potentially compromising the compensatory mechanisms that maintain hemodynamic stability during positional changes or blood loss. The effects on autonomic control are particularly relevant in understanding the heart rate changes observed with this compound administration and its relatively stable hemodynamic profile compared to agents like desflurane that produce more pronounced sympathetic activation during rapid increases in inspired concentration. [5] [6]
Despite its cardiodepressant properties, this compound shares with other volatile anesthetics the ability to elicit pharmacological preconditioning effects that may protect the myocardium against ischemic injury. This protective mechanism involves the activation of mitochondrial ATP-sensitive potassium (KATP) channels, leading to generation of reactive oxygen species that activate downstream protein kinase C pathways. These signaling cascades ultimately converge on the mitochondrial permeability transition pore (mPTP), reducing the likelihood of its opening during reperfusion and thereby limiting cell death following ischemic insults. Research has demonstrated that administration of this compound before an ischemic event reduces myocardial infarct size in animal models, with efficacy similar to that observed with other volatile agents except desflurane, which has shown superior protective properties in some comparative studies. [7]
The clinical relevance of these cardioprotective mechanisms remains an area of active investigation. While preconditioning effects have been consistently demonstrated in laboratory settings, translating these benefits to improved patient outcomes in clinical practice has proven challenging. Current evidence suggests that volatile anesthetics, including this compound, may offer advantages over intravenous anesthetics in patients undergoing coronary artery bypass surgery, with some meta-analyses demonstrating reduced cardiac biomarker release and potentially better preservation of myocardial function. However, these benefits must be weighed against the potential for hemodynamic instability, particularly in patients with compromised ventricular function or significant cardiovascular comorbidity. [5] [7]
The chronically instrumented dog model has provided extensive quantitative data on the cardiovascular effects of this compound and other volatile anesthetics. In this sophisticated preparation, animals undergo surgical instrumentation for measurement of aortic and left ventricular pressure, peak left ventricular dP/dt (a sensitive indicator of contractility), subendocardial segment length, coronary blood flow velocity, and cardiac output. Following recovery from surgery, experiments are conducted in the conscious state to establish baseline measurements, followed by recordings after 30 minutes of equilibration at specific MAC multiples (typically 1.25 and 1.75 MAC) of the test anesthetic. This model allows for within-subject comparisons across different agents and eliminates the confounding effects of acute surgical stress and supplemental anesthetics that complicate acute preparations. [4]
To elucidate the role of autonomic nervous system influences on cardiovascular parameters, studies often incorporate pharmacologic autonomic blockade using combinations of muscarinic antagonists (e.g., atropine) and beta-adrenergic blockers (e.g., propranolol). The application of this methodology to this compound research demonstrated that many of the heart rate differences observed between anesthetic agents are mediated through autonomic nervous system interactions rather than direct chronotropic effects. For instance, after autonomic blockade, the differences in heart rate response between this compound and desflurane were abolished, indicating that their distinct chronotropic effects are primarily mediated through differential autonomic nervous system modulation rather than direct actions on pacemaker cells. [4]
Isolated perfused heart preparations (Langendorff method) have been instrumental in characterizing the direct cardiac effects of this compound independent of systemic influences. In this model, hearts are removed from small animals (typically guinea pigs or rabbits) and retrogradely perfused through the aorta with oxygenated physiologic solution. A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of developed pressure and dP/dt. Coronary flow can be precisely measured, and vascular resistance calculated. Using this preparation, researchers have demonstrated that this compound produces direct negative inotropic effects and modest coronary vasodilation, independent of neurohumoral influences or changes in loading conditions. [7]
At the cellular level, patch-clamp electrophysiology techniques have elucidated this compound's effects on specific ion channels contributing to its cardiodepressant properties. These studies have demonstrated concentration-dependent inhibition of L-type calcium currents, which play a crucial role in cardiac excitation-contraction coupling. Similarly, voltage-clamp experiments have characterized this compound's effects on various potassium currents that regulate action potential duration and cardiac repolarization. Complementary calcium imaging studies using fluorescent indicators (e.g., Fura-2) have visualized this compound's disruption of intracellular calcium transients and sarcoplasmic reticulum calcium loading, providing mechanistic insights into its negative inotropic effects. [1] [7]
Sophisticated baroreflex testing methodologies have been employed to characterize this compound's effects on integrated cardiovascular control systems. These protocols typically involve recording hemodynamic responses to pharmacologically induced pressure changes (using vasoactive drugs such as phenylephrine and sodium nitroprusside) or to direct neural stimulation. Research using these approaches has demonstrated that this compound produces dose-dependent impairment of baroreflex function, compromising an important compensatory mechanism for maintaining hemodynamic stability during anesthesia. Similar methodologies have been applied to study cardiopulmonary reflex responses and their modification by this compound. [6]
Regional hemodynamic assessment techniques have provided insights into this compound's differential effects across various vascular beds. Studies employing electromagnetic or Doppler flow probes on coronary, renal, mesenteric, and cerebral arteries have demonstrated heterogeneous vascular responses to this compound. For instance, while this compound produces modest vasodilation in the coronary circulation, it causes more pronounced vasodilation in mesenteric vascular beds. These differential effects have implications for organ perfusion distribution and may contribute to the overall hemodynamic profile observed during this compound anesthesia. Laser Doppler flowmetry and other microvascular assessment techniques have further characterized this compound's effects on peripheral perfusion and capillary血流. [6]
Despite the availability of newer agents, this compound maintains specialized clinical applications in various settings. Its continued use in resource-limited environments is driven primarily by economic factors and compatibility with existing anesthesia delivery systems. This compound's stability in the presence of soda lime, minimal metabolism, and well-characterized pharmacodynamics make it a practical choice in settings where newer agents are cost-prohibitive or logistically challenging to obtain. Additionally, this compound's rapid onset and offset characteristics compared to halothane have supported its continued use in certain pediatric anesthesia applications, particularly for short procedures where rapid emergence is desirable. [8]
In obstetric anesthesia, this compound has been used for analgesia during labor and delivery, with low concentrations providing effective pain relief while minimizing neonatal depression. Studies have demonstrated that this compound is well-tolerated by newborns when used for Cesarean section anesthesia, with Apgar scores comparable to those observed with other anesthetic techniques. The drug's uterine relaxation properties at higher concentrations can be beneficial for certain obstetric procedures but may increase the risk of uterine atony and bleeding during routine deliveries, necess careful dose titration. [1] [2]
The most significant neurological safety concern with this compound is its potential to induce seizure activity, particularly at deeper anesthetic levels (above 1.5 MAC) and in the setting of hypocapnia induced by hyperventilation. Electroencephalographic studies have demonstrated a characteristic pattern of high-voltage, high-frequency activity progressing to spike-wave complexes and frank seizure activity under these conditions. This epileptogenic potential contraindicates this compound use in patients with epilepsy and warrants caution in those with other seizure disorders. Additionally, case reports have described delayed convulsions following light general anesthesia without hyperventilation, including one instance of a patient experiencing a seizure after discharge following day-case anesthesia. [1] [3] [2]
This compound shares with other volatile anesthetics the potential to trigger malignant hyperthermia in susceptible individuals. This pharmacogenetic disorder, characterized by uncontrolled skeletal muscle metabolism and dramatic hyperthermia, represents a medical emergency requiring immediate discontinuation of the triggering agent and administration of dantrolene. While the incidence of malignant hyperthermia with this compound is lower than with halothane, the risk necessitates appropriate screening and preparedness. From a hepatic safety perspective, this compound is associated with rare but clinically significant elevations in liver enzymes, and cases of immune-mediated hepatitis have been reported, though the incidence is substantially lower than with halothane. [1] [3]
This compound continues to serve as a valuable research tool in neuroscience and experimental pharmacology, particularly in studies investigating the mechanisms of anesthetic action and neural effects of volatile agents. Its well-characterized pro-convulsant properties at high concentrations make it useful in models studying seizure thresholds and anticonvulsant drug efficacy. Additionally, this compound's effects on cortical and subcortical electrophysiology have contributed to understanding the neural circuits mediating consciousness and anesthetic-induced unconsciousness. [8]
In educational contexts, this compound maintains presence in simulation laboratories and training programs, where its familiar pharmacology and well-understood safety profile make it suitable for teaching principles of inhalational anesthesia. Many anesthesia training programs continue to include this compound in their curriculum to provide historical context and comparative pharmacology, even as clinical practice shifts toward newer agents. This educational application ensures that future anesthesiologists understand the evolution of their specialty and can appreciate the comparative properties of different anesthetic agents. [8]
The core neurophysiological effect of enflurane is its potential to induce a hyperexcitable state in the cerebral cortex. The table below summarizes the key CNS phenomena associated with this compound anesthesia:
| Effect | Description | Typical Concentration |
|---|---|---|
| Background EEG Slowing | Slowing and increasing amplitude of the scalp EEG, a common pattern seen with many anesthetics [1]. | < ~0.7 MAC [1] |
| Paroxysmal Epileptiform Discharges (PEDs) | Episodic, high-amplitude sharp waves (<70ms) within the background EEG activity; sudden, synchronous, short-lived neuronal depolarizations [1]. | > ~0.7 MAC [1] |
| Burst Suppression with PEDs | Periods of electrical silence (suppression) alternating with PEDs [1]. | > ~1.5 MAC [1] |
| Generalized Seizure Activity | May occasionally progress from PEDs to generalized rhythmic seizure activity [1]. | High concentrations |
| Increased Intracranial Pressure (ICP) | Causes cerebrovascular vasodilation, increased cerebral blood flow, and increased ICP [2]. | Dose-dependent |
The propensity for this compound to cause seizure activity is linked to its specific interactions with neuronal receptors and circuits. The following diagram illustrates the key pathways involved:
Key pathways in this compound-induced seizure activity.
The mechanisms behind these effects are multifaceted:
Substantial evidence for this compound's effects comes from in vivo animal studies. Here is a summary of a key experimental methodology:
Objective: To investigate the patterns of local field potential (LFP) and multi-unit spike activity (MUA) in the visual cortex during this compound anesthesia and compare them with a theoretical computer model [1].
| Protocol Component | Details |
|---|---|
| Animal Model | Adult male Sprague-Dawley rats (270–330 g) [1]. |
| Anesthesia | Surgical anesthesia with desflurane, followed by experimental exposure to this compound at 0.5, 1.0, 1.5, and 2.0 MAC (Minimum Alveolar Concentration) [1]. |
| Physiological Monitoring | Ventilator settings, inspiratory/expiratory gas concentrations (O₂, anesthetic, CO₂), arterial blood pressure, and core body temperature (maintained at 37°C) were all monitored [1]. |
| Surgical Procedure | Tracheostomy, femoral artery and vein cannulation, and craniotomy over the occipital cortex [1]. |
| Neural Recording | A high-density 8x8 microelectrode array was inserted into the visual cortex. Signals were amplified and recorded for LFP (1-250 Hz) and MUA (250 Hz-7.5 kHz) [1]. |
| Key Findings | - Increasing this compound concentration consistently induced a suppression pattern (>1.5 MAC).
Understanding this compound's profile is aided by comparing it with other common inhalational anesthetics:
| Parameter | This compound | Isoflurane | Sevoflurane |
|---|---|---|---|
| CNS & Seizure Profile | Known for inducing PEDs and seizure-like activity [1] [3]. | Relatively anticonvulsant; tends not to produce PEDs [1]. | Can produce similar EEG patterns to this compound, but to a lesser degree [1]. |
| Cardiovascular Effects | Dose-dependent reduction in arterial blood pressure and cardiac output; negative inotropic effects [2]. | Produces hypotension [2]. | Maintains cardiovascular homeostasis at 1 MAC [4]. |
| Metabolism | Approximately 2-10% metabolized, primarily by CYP2E1, producing inorganic fluoride ions [3] [2]. | Minimal metabolism [4]. | |
| Status | Withdrawn from the market in many regions [3] [2]. | In clinical use. | In clinical use. |
Computational models provide a theoretical framework for understanding this compound's effects.
| Study Focus / Parameter | Dobkin et al. (1973) [1] | Mazze et al. (1994) [2] |
|---|---|---|
| Study Objective | Measure serum fluoride levels after enflurane anesthesia. | Determine the P450 isoform responsible for this compound metabolism in vivo using disulfiram inhibition. |
| Patients | 66 patients undergoing major abdominal surgery with this compound [1]. | 20 patients randomized to receive disulfiram (n=10) or nothing (n=10) before this compound anesthesia [2]. |
| Key Findings | Confirmed that this compound is metabolically biodegraded, releasing fluoride ion. Highest levels were lower than those with methoxyflurane [1]. | Disulfiram (a CYP2E1 inhibitor) completely abolished the rise in plasma fluoride concentration seen in control patients [2]. |
| Quantitative Data | Specific fluoride levels not detailed in abstract, but stated as lower than methoxyflurane [1]. | Control Group: Plasma fluoride rose from 3.6 ± 1.5 μmol/L (baseline) to 24.3 ± 3.8 μmol/L (peak). Disulfiram Group: No significant rise in plasma fluoride [2]. | | Conclusion | this compound is slightly metabolized, but the risk of fluoride-induced toxicity is remote with recommended use [1]. | CYP2E1 is the predominant P450 isoform responsible for human clinical this compound metabolism in vivo [2]. |
The oxidative metabolism of this compound proceeds through a specific pathway, resulting in a reactive species that can cause cellular toxicity. The following diagram illustrates this process and the subsequent formation of protein adducts.
This compound metabolism and protein binding pathway.
The process illustrated above is a key mechanism for the hepatotoxicity associated with halogenated ether anesthetics, as the covalent modification of liver proteins can generate an immune response upon subsequent exposures [3].
The 1994 clinical trial by Mazze et al. provides a robust methodology for investigating the role of a specific cytochrome P450 enzyme in human subjects [2].
The metabolism of this compound and the release of fluoride ions must be considered in the context of renal risk.
For rodent surgery, inhalant anesthesia with isoflurane is the current gold standard. It offers a wide safety margin, rapid induction and recovery, and easy control over the depth of anesthesia [1]. The following workflow outlines the complete procedure from preparation to recovery:
While isoflurane is preferred, injectable combinations are a viable alternative, especially when vaporizer equipment is unavailable. The table below summarizes common regimens.
| Drug Combination | Typical Dosage (Rat) | Route | Duration of Anesthesia | Key Considerations |
|---|---|---|---|---|
| Ketamine + Xylazine [2] [1] | 40–80 mg/kg + 5–10 mg/kg | IP | 45–90 minutes | Can cause respiratory depression; redose with 1/3 ketamine only [2]. |
| Ketamine + Dexmedetomidine [2] | 75 mg/kg + 0.25–0.5 mg/kg | IP | ~120 minutes | Reversible with atipamezole [2]. |
| Propofol [2] | 10 mg/kg | IV | 5–7 minutes | For very short procedures; must be titrated [2]. |
Isoflurane is a volatile liquid that can be an eye/skin irritant and central nervous system toxicant upon exposure [4]. A waste anesthetic gas (WAG) scavenging system is mandatory to protect personnel. Systems include active charcoal canisters (passive) or connections to building exhaust (active) [3] [4]. Work in a well-ventilated area and wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and safety glasses [4].
For any procedure expected to cause pain, pre-emptive analgesia is a standard of care and is often required by animal care committees [2]. A multimodal approach is most effective.
| Drug Class | Example (Rat Dose) | Route | Frequency |
|---|---|---|---|
| NSAIDs (for inflammation) | Carprofen (5 mg/kg) [1] | SC | Every 24 hours |
| Opioids (for moderate-severe pain) | Buprenorphine (0.1 mg/kg) [1] | SC | Every 4-8 hours |
| Local Anesthetics | Lidocaine/Bupivacaine (infiltrate incision site) | Local | During surgery |
The choice of anesthetic can significantly influence experimental outcomes. A 2025 study highlighted that compared to ketamine/xylazine, isoflurane demonstrated superior safety and fewer effects on the immune system in mice, making it a better choice for immunology studies [5]. Ketamine/xylazine can induce hypoxia, which can be mitigated with oxygen supplementation [5]. Researchers must justify their anesthetic choice in animal protocols, considering its potential impact on their specific research data.
Enflurane belongs to a previous era of laboratory animal anesthesia. Today, isoflurane is the unequivocal recommendation for most procedures due to its excellent safety profile and controllability. The injectable combination of ketamine and xylazine serves as a well-characterized alternative where inhaled anesthetics are not feasible. The most critical factors for success are meticulous pre-operative planning, vigilant intra-operative monitoring, and the mandatory use of pre-emptive and post-operative analgesia to ensure animal welfare and data integrity.
This compound is a halogenated inhalational anesthetic that was initially approved in the 1970s but has since been withdrawn from the US market [1]. Its use in research, especially in pediatric models, is strongly discouraged for several critical reasons:
Given these risks, agents like isoflurane and sevoflurane are the preferred and recommended choices for rodent anesthesia due to their wider safety margins [2] [3].
For ethical and scientific rigor, researchers should use modern, well-characterized anesthetic protocols. The following table summarizes recommended agents for general anesthesia in rodents [2] [3].
Table 1: Recommended Inhalational and Injectable Anesthetic Agents for Rodents
| Anesthetic Agent | Type | Induction Dose (Rodent) | Maintenance Dose (Rodent) | Key Considerations |
|---|---|---|---|---|
| Isoflurane [2] | Inhalational | 4-5% | 1-3% | Wide safety margin, rapid induction/recovery, preferred for most procedures [2]. |
| Sevoflurane [3] | Inhalational | ~8% (for humans, rodent-specific varies) | ~2.6% MAC (Minimum Alveolar Concentration) | Smooth induction, pleasant odor; suitable for sensitive airways [3]. |
| Ketamine/Xylazine [2] | Injectable Combo | Mouse: 80-110/5-10 mg/kg (IP) Rat: 40-80/5-10 mg/kg (IP) | Redose with 1/3 to 1/2 ketamine dose only | Variable individual response; lasts ~20-30 min; respiratory/cardiac depression risk; supplemental oxygen recommended [2]. |
The following diagram illustrates the key decision-making pathway for selecting and administering anesthesia in a pediatric animal model study, emphasizing safety and modern standards.
Providing pre-emptive and post-operative analgesia is a critical standard of care. Multimodal analgesia (using two or more drugs targeting different pain pathways) is recommended for all laboratory animals [2].
Table 2: Systemic Analgesic Dosing and Recommendations for Rodents [2]
| Analgesic Drug | Class | Mouse Dose | Rat Dose | Frequency | Route |
|---|---|---|---|---|---|
| Carprofen | NSAID | 5 mg/kg | 5 mg/kg | Every 12-24 hours | SC |
| Meloxicam | NSAID | 5 mg/kg | 2 mg/kg | Every 12-24 hours | SC, PO |
| Buprenorphine ER-LAB | Opioid (Extended-Release) | 1 mg/kg | - | Every 48 hours | SC |
| Buprenorphine HCl | Opioid | 0.1 mg/kg | - | Every 4-8 hours | SC |
This is a common injectable protocol, but requires careful preparation and monitoring [2].
Drug Preparation (Mouse Example):
Procedure & Monitoring:
When designing studies involving anesthesia in developing animals, researchers must be aware of ongoing scientific discussions:
Based on current evidence and guidelines, the use of this compound in pediatric animal models cannot be recommended. Researchers should adopt modern, safer protocols:
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic agent that was initially approved by the FDA in 1972 for the induction and maintenance of general anesthesia during surgical procedures. Although it has been largely withdrawn from many markets due to specific safety concerns, particularly its potential to induce seizure activity and cause increased cardio depressant effects compared to other inhaled anesthetics, this compound remains a valuable pharmacological tool for understanding anesthetic mechanisms and drug interactions [1]. This compound is structurally related to isoflurane, with both being halogenated ether compounds, though they exhibit distinct pharmacological profiles [2].
The historical development of neuromuscular blocking agents (NMBAs) dates back to the discovery of curare by indigenous South American populations, with significant milestones including Claude Bernard's 19th-century demonstration of its action at the neuromuscular junction and Harold Griffith's first clinical administration during anesthesia in 1942 [3]. The introduction of NMBAs fundamentally transformed anesthesia practice, establishing the modern triad of hypnosis, analgesia, and muscle relaxation essential for surgical procedures [3]. The investigation of interactions between inhalational anesthetics like this compound and NMBAs represents a critical area of anesthetic pharmacology with significant implications for clinical practice and drug development.
The mechanism of action of this compound, while not completely elucidated, involves complex interactions with multiple neuronal receptors and ion channels. Studies indicate that this compound binds to GABA-A receptors and glycine receptors, producing central nervous system depressant effects [1]. Research suggests that approximately 30% of this compound's central nervous system depressant effects on the spinal cord are mediated through GABA-A receptors, while binding to glycine receptors accounts for about 20% of these effects [1]. Additionally, this compound interacts with voltage-dependent calcium channels in the cardiac sarcoplasmic reticulum, contributing to its cardiodepressant effects, and acts as an antagonist at glutamate (NMDA) receptors [1]. These multifaceted interactions underlie this compound's comprehensive anesthetic effects but also contribute to its potential for neurotoxicity and seizure activity at higher concentrations.
Neuromuscular blocking agents exert their effects primarily at the neuromuscular junction (NMJ), which consists of three components: the presynaptic nerve terminal, synaptic cleft, and postsynaptic membrane [3]. NMBAs are categorized into two primary classes based on their mechanism of action:
The structural classification of non-depolarizing NMBAs further divides them into aminosteroids (e.g., vecuronium, pancuronium, rocuronium) and benzylisoquinolinium compounds (e.g., atracurium, cis-atracurium, mivacurium) [3]. This structural distinction influences their pharmacokinetic profiles and potential for interactions with anesthetic agents like this compound.
The pharmacodynamic interaction between this compound and NMBAs occurs through several proposed mechanisms. Volatile anesthetics, including this compound, enhance the potency of non-depolarizing NMBAs through both presynaptic and postsynaptic actions [4]. At the presynaptic level, this compound reduces the release of acetylcholine from motor nerve terminals, while postsynaptically, it stabilizes the postsynaptic membrane, potentially altering nicotinic receptor conformation or kinetics [4]. The transient-state concept of relaxant-receptor interaction has been applied to explain the increased affinity of NMBAs at the receptor level in the presence of this compound [4]. Additionally, this compound may indirectly enhance neuromuscular blockade through its central nervous system effects and by influencing muscle blood flow, thereby affecting drug distribution to neuromuscular tissues.
The following diagram illustrates the key sites of interaction between this compound and neuromuscular blocking agents at the neuromuscular junction:
This compound significantly potentiates the effects of non-depolarizing neuromuscular blocking agents in a dose-dependent manner. This potentiation is evidenced by leftward shifts in dose-response curves, indicating increased potency of NMBAs when administered under this compound anesthesia compared to intravenous anesthetic techniques [4]. The degree of potentiation varies among different NMBAs, with this compound demonstrating a significantly greater synergistic effect than halothane across multiple muscle relaxants [4]. The enhanced effect is particularly pronounced at higher concentrations of this compound, with 2.2 minimum alveolar concentration (MAC) producing substantially greater potentiation than 1.2 MAC concentrations [5].
Table 1: Effective Doses (ED₅₀) of Vecuronium During Different Anesthetic Techniques (Adapted from Rupp et al.) [5]
| Anesthetic Agent | Concentration (MAC) | Vecuronium ED₅₀ (μg/kg) |
|---|---|---|
| This compound | 1.2 | 12.8 |
| This compound | 2.2 | 6.3 |
| Isoflurane | 1.2 | 14.7 |
| Isoflurane | 2.2 | 9.8 |
| Halothane | 1.2 | 16.9 |
| Halothane | 2.2 | 13.8 |
The enhanced neuromuscular blockade under this compound anesthesia also affects the time course of neuromuscular blocking agents. During 2.2 MAC this compound anesthesia, the time from vecuronium injection to peak effect is significantly prolonged (9.7 ± 0.6 minutes) compared to other volatile anesthetics (6.5 ± 0.5 minutes) [5]. Similarly, the duration of a 50% block from injection to 90% recovery is substantially longer with high-concentration this compound (46.5 minutes) compared to approximately 20 minutes with other anesthetics [5].
Research demonstrates that the magnitude of potentiation varies among different volatile anesthetics. This compound consistently demonstrates the greatest potentiating effect on non-depolarizing NMBAs, followed by isoflurane, with halothane showing the least potentiation [5]. This hierarchy is maintained across different classes of NMBAs, including aminosteroids (e.g., vecuronium, pancuronium) and benzylisoquinolinium compounds (e.g., atracurium) [4]. The potentiation effects are concentration-dependent for all volatile anesthetics, with higher concentrations producing greater enhancement of neuromuscular blockade.
Table 2: Comparison of Volatile Anesthetic Effects on Neuromuscular Blocking Agents [5] [4] [6]
| Anesthetic Agent | Potentiation Ranking | Effect on NMBA ED₅₀ | Impact on Recovery |
|---|---|---|---|
| This compound | Highest | Greatest reduction | Prolonged recovery at high concentrations |
| Isoflurane | Intermediate | Moderate reduction | Minimal effect on recovery |
| Sevoflurane | Intermediate-High | Significant reduction | Minimal effect on recovery |
| Halothane | Lowest | Mild reduction | Minimal effect on recovery |
| Desflurane | Intermediate-High | Significant reduction | Minimal effect on recovery |
Studies investigating the effects of pipecuronium during different anesthetic techniques found no significant differences in maximum effect or clinical duration between this compound, isoflurane, and sevoflurane anesthesia [6]. Similarly, research on rocuronium demonstrated that while desflurane and sevoflurane significantly reduced ED₅₀ and ED₉₅ values compared to total intravenous anesthesia, isoflurane did not show statistically significant differences [7]. These findings suggest that while this compound generally produces the greatest potentiation, the specific effects may vary depending on the particular NMBA being studied.
Objective: To investigate the effects of this compound on nicotinic acetylcholine receptor function and ion channel kinetics in a controlled in vitro environment.
Materials and Equipment:
Methodology:
Data Analysis:
Objective: To determine the effects of this compound anesthesia on the potency and time course of neuromuscular blocking agents in an experimental model.
Materials and Equipment:
Methodology:
Data Analysis:
The following diagram illustrates the experimental workflow for assessing neuromuscular blockade during this compound anesthesia:
Objective: To establish the clinical pharmacodynamics of NMBA-enflurane interactions in human subjects.
Materials and Equipment:
Methodology:
Data Analysis:
The significant potentiation of neuromuscular blocking agents by this compound has important clinical implications for anesthetic practice. When using this compound as the primary anesthetic, clinicians should anticipate reduced requirement for NMBAs, typically 25-50% lower doses compared to total intravenous anesthesia or balanced techniques [5] [4]. This dose reduction is particularly important when using long-acting NMBAs or in patients with conditions that may delay NMBA elimination (renal or hepatic impairment). The enhanced neuromuscular blockade also affects the time course of muscle relaxation, with prolonged onset and recovery times observed at higher this compound concentrations [5]. This necessitates careful monitoring of neuromuscular function to avoid residual paralysis in the postoperative period.
The clinical relevance of these interactions extends to various surgical scenarios. In procedures requiring profound muscle relaxation (e.g., abdominal or thoracic surgery), the this compound-NMBA interaction can be leveraged to achieve adequate surgical conditions while minimizing NMBA doses. Conversely, in shorter procedures or when rapid recovery is anticipated, the prolonged effects may be disadvantageous. Clinical studies have demonstrated that the potentiation is most pronounced with aminosteroid NMBAs like vecuronium and pancuronium compared to benzylisoquinolinium compounds [5] [4]. This differential effect should inform agent selection when using this compound anesthesia.
The enhanced neuromuscular blockade produced by this compound-NMBA interactions necessitates vigilant monitoring to prevent complications associated with excessive or prolonged muscle relaxation. Acceleromyography with train-of-four (TOF) monitoring represents the gold standard for assessing neuromuscular blockade in clinical and research settings [5] [7]. Monitoring should begin before NMBA administration to establish baseline responses and continue throughout anesthesia until complete recovery (TOF ratio ≥0.9) is achieved. Particular attention should be paid to patients with conditions that may alter sensitivity to NMBAs, including electrolyte disturbances, acid-base imbalances, and neuromuscular disorders.
Safety concerns specific to this compound include its potential to induce seizure activity at higher concentrations, particularly in susceptible individuals [1]. Additionally, this compound metabolism (approximately 2-9% via hepatic CYP2E1) produces inorganic fluoride ions that may contribute to nephrotoxicity with prolonged administration [1]. This compound also causes dose-dependent myocardial depression and should be used cautiously in patients with compromised cardiac function [1]. Like other halogenated volatile anesthetics, this compound is a known trigger for malignant hyperthermia in susceptible individuals and is contraindicated in patients with this predisposition [2].
The interaction between this compound and neuromuscular blocking agents represents a clinically significant pharmacodynamic phenomenon that enhances the potency and prolongs the duration of non-depolarizing NMBAs. This compound produces the greatest potentiation among commonly used volatile anesthetics, exceeding the effects of isoflurane, sevoflurane, and halothane [5] [4]. This interaction stems from complex mechanisms involving both presynaptic reduction in acetylcholine release and postsynaptic effects on nicotinic receptor function. The experimental protocols outlined provide comprehensive methodologies for investigating these interactions across basic science and clinical research domains.
From a clinical perspective, understanding these interactions is essential for optimal dosing of NMBAs during this compound anesthesia, particularly given its market withdrawal in many countries and specialized research use. The enhanced neuromuscular blockade necessitates vigilant monitoring to prevent postoperative residual curarization while offering the advantage of reduced NMBA requirements. Future research should continue to elucidate the molecular mechanisms underlying these interactions and explore their implications for newer neuromuscular blocking agents and reversal strategies.
This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) remains a valuable tool in neuroanesthesia research despite its declining clinical use in many regions. As a volatile inhalation anesthetic, this compound exhibits unique electrophysiological properties that make it particularly useful for studying neuronal excitability, cortical dynamics, and anesthetic mechanisms. First introduced in the 1960s, this compound's distinctive capacity to induce epileptiform activity at higher concentrations has established its niche in experimental neuroscience for investigating seizure thresholds, burst suppression patterns, and neuromodulatory pathways.
The continuing research relevance of this compound persists even as clinical practice has shifted toward newer agents like sevoflurane and desflurane, which offer more favorable recovery profiles and reduced pro-convulsant potential. This compound's well-characterized molecular interactions and predictable dose-response relationships provide researchers with a reliable pharmacological tool for probing fundamental questions in neuroanesthesia. This document provides detailed application notes and experimental protocols for utilizing this compound in contemporary neuroscience research, with specific emphasis on its unique properties that make it valuable for investigating cortical dynamics and neuropharmacological mechanisms.
This compound is a clear, colorless, volatile liquid at room temperature with a characteristic ethereal odor. Its chemical structure features a halogenated ether configuration containing chlorine and fluorine atoms, which contributes to its molecular stability and reduced flammability compared to earlier anesthetic ethers. With a blood-gas partition coefficient of approximately 1.9, this compound demonstrates intermediate solubility that facilitates relatively rapid induction and emergence compared to more soluble agents like isoflurane. The minimum alveolar concentration (MAC) value for this compound in humans is approximately 1.68%, indicating its potency relative to other volatile anesthetics.
The physicochemical properties of this compound contribute significantly to its research applications. Its moderate solubility enables faster equilibration between alveolar concentration and effector sites in the brain, allowing researchers to achieve steady-state anesthetic conditions more rapidly than with highly soluble agents. The stability of this compound under normal storage conditions and its compatibility with standard anesthesia vaporizers make it logistically practical for laboratory settings. These characteristics have maintained this compound's position as a useful tool in neuropharmacology research despite the development of newer agents with more favorable clinical profiles [1].
This compound primarily exerts its effects through potentiation of inhibitory neurotransmission and modulation of excitatory synaptic activity. The drug enhances GABAergic inhibition by prolonging the open time of GABAA receptor-activated chloride channels, resulting in increased neuronal hyperpolarization and reduced excitability. This mechanism aligns with this compound's classification as a GABAergic anesthetic, though its effects on inhibitory neurotransmission exhibit unique characteristics that differentiate it from other agents in this class.
At higher concentrations (>1.5 MAC), this compound produces a distinctive pattern of paroxysmal epileptiform discharges (PEDs) on electroencephalography (EEG), characterized by episodic high-amplitude sharp waves within background suppression periods. This phenomenon arises from this compound's particular combination of prolonged inhibition and subsequent neuronal rebound excitation. Research indicates that this compound significantly prolongs the decay time constant of inhibitory postsynaptic potentials (IPSPs) without proportionately increasing their peak amplitude. This creates a delayed but powerful inhibitory effect that paradoxically enables synchronized neuronal bursting when inhibition subsides. Computational modeling suggests this pattern requires both prolonged IPSP decay time and activity-dependent modulation of excitatory postsynaptic potential (EPSP) amplitude [2] [3].
Table 1: Comparative Properties of Volatile Anesthetics in Neuroscience Research
| Property | This compound | Isoflurane | Sevoflurane | Desflurane |
|---|---|---|---|---|
| Blood-Gas Partition Coefficient | 1.9 | 1.4 | 0.65 | 0.42 |
| MAC in Humans (%) | 1.68 | 1.15 | 2.0 | 6.0 |
| EEG Pattern at High Concentrations | Paroxysmal Epileptiform Discharges | Burst Suppression | Burst Suppression | Burst Suppression |
| Proconvulsant Potential | High | Low | Moderate | Low |
| Cerebral Metabolic Rate Reduction | Moderate | Significant | Significant | Significant |
| Research Applications | Seizure mechanisms, Burst suppression dynamics | Neuroprotection, Ischemia models | Rapid induction/recovery studies | Pharmacokinetic modeling |
The following schematic illustrates the primary neuropharmacological mechanisms of this compound action at the synaptic level:
Additionally, this compound affects cortical dynamics through alterations in calcium signaling pathways. The anesthetic increases cytosolic calcium concentrations via activation of inositol 1,4,5-trisphosphate receptors, leading to abnormal calcium release from the endoplasmic reticulum. This calcium dysregulation may contribute to this compound's neuroexcitatory effects and its potential to induce cognitive changes following exposure. The interplay between this compound's effects on inhibitory circuits, excitatory modulation, and intracellular signaling creates a complex pharmacological profile that offers valuable insights into the fundamental mechanisms of anesthetic action and neuronal network behavior [4] [2].
This compound's capacity to induce patterned epileptiform activity at elevated concentrations (>1.5 MAC) makes it an invaluable tool for studying seizure mechanisms and threshold modulation. Research applications include investigating the transition from normal cortical rhythms to synchronized bursting activity, probing the neurophysiological basis of perioperative seizures, and evaluating potential anticonvulsant therapies. The dose-dependent progression of this compound's electrocortical effects follows a predictable pattern: initial background slowing at subanesthetic concentrations, organized burst-suppression patterns at moderate levels, and distinct paroxysmal epileptiform discharges (PEDs) at higher concentrations.
Experimental models utilizing this compound have revealed important insights into the dynamic instability of cortical networks under anesthetic influence. Multiunit action potential recordings demonstrate that at high this compound concentrations (2.0 MAC), the majority of neuronal firing becomes synchronized with PED events, with mean firing rates decreasing from 2.54/s at 0.5 MAC to 0.19/s at 2.0 MAC. This synchronization provides a reproducible model for studying pathological neuronal hypersynchronization while maintaining control over initiation and termination through anesthetic concentration adjustment. The ability to precisely titrate seizure-like activity makes this compound particularly valuable for investigating network resilience and failure mechanisms in experimental epilepsy research [2] [3].
The distinctive burst suppression pattern induced by high-dose this compound represents a unique state of cortical activity characterized by alternating periods of electrical silence and high-amplitude bursts. This electrophysiological state provides a window into fundamental mechanisms of cortical excitability and functional connectivity. This compound-induced burst suppression differs from patterns produced by other volatile anesthetics in its prominent epileptiform components within burst phases, offering insights into the continuum between suppression and hyperexcitability states.
Research applications include studying metabolic regulation during states of reduced neuronal activity, investigating thalamocortical communication patterns, and probing the neurophysiological basis of consciousness through examination of cortical connectivity during suppressed states. Computational approaches combining this compound administration with mean field modeling of neocortical dynamics have advanced theoretical understanding of anesthetic-induced state transitions. These models successfully replicate experimental observations when parameters include prolonged IPSP decay times coupled with activity-dependent EPSP modulation, supporting their validity for investigating cortical dynamics [2].
Table 2: Research Applications of this compound in Neuroanesthesia Studies
| Research Area | Specific Applications | Experimental Advantages | Technical Considerations |
|---|---|---|---|
| Seizure Physiology | Investigation of transition mechanisms from normal activity to seizure states; Mapping of neuronal synchronization pathways | Dose-dependent, reversible seizure-like activity; Precise temporal control over induction and termination | Requires specialized EEG equipment; Need for contingency planning for potential seizure generalization |
| Cortical Dynamics | Analysis of burst suppression patterns; Study of thalamocortical interactions; Examination of network resilience | Reproducible state transitions; Compatibility with computational modeling | Limited translational relevance to normal states; Anesthetic-specific effects may not generalize |
| Anesthetic Mechanisms | GABAergic receptor function studies; Investigation of excitatory-inhibitory balance; Neurovascular coupling assessment | Well-characterized receptor interactions; Established dose-response relationships | Multisite action complicates mechanistic studies; Species-dependent variations in response |
| Neuroprotection | Ischemic preconditioning models; Examination of metabolic regulation during suppressed states | Controllable depth and duration of metabolic suppression | Potential confounds from neurotoxic effects at high doses; Complex dose-response relationships |
This compound serves as a useful pharmacological tool for investigating the complex relationships between neuronal activity, cerebral blood flow, and metabolic demand. Like other volatile anesthetics, this compound produces dose-dependent reductions in cerebral metabolic rate while simultaneously affecting cerebral blood flow through direct vasodilation. However, its unique excitatory properties at higher concentrations create interesting dissociations between electrical activity and metabolic supply, providing insights into neurovascular uncoupling mechanisms.
Research in this domain includes examination of blood-brain barrier permeability under conditions of neuronal hyperexcitability, investigation of astrocyte-mediated vasoregulatory pathways during burst suppression states, and analysis of cellular energy metabolism during oscillatory neuronal states. Comparative studies using this compound alongside other anesthetic agents with different neurovascular profiles (e.g., propofol, isoflurane) help isolate specific mechanisms underlying neurovascular coupling and identify potential therapeutic targets for conditions involving disrupted flow-metabolism relationships [4] [5].
This protocol details the methodology for investigating this compound's effects on cortical electrical activity, particularly focusing on the transition to burst suppression and paroxysmal epileptiform discharges.
Anesthetic Induction: Initiate anesthesia using a non-GABAergic agent such as dexmedetomidine (5-10 mcg/kg IM) or low-dose ketamine (20-40 mg/kg IP) to avoid interference with this compound's primary mechanism of action. Maintain physiological parameters including body temperature (37±0.5°C), blood pH (7.35-7.45), and PaCO2 (35-45 mmHg) throughout the procedure.
Surgical Preparation: Secure the animal in a stereotaxic apparatus following adequate anesthesia. Perform a craniotomy over the target region (typically primary visual or somatosensory cortex). Carefully incise and reflect the dura to expose the cortical surface.
Electrode Placement: Implant a high-density microelectrode array (e.g., 8×8 configuration with 400µm spacing) targeting cortical layer V pyramidal cells. Advance electrodes gradually to a depth of approximately 1.0mm below the cortical surface. Apply mineral oil or sterile saline to prevent tissue desiccation.
Physiological Monitoring: Cannulate the femoral artery for continuous blood pressure monitoring and periodic blood gas analysis. Establish venous access for fluid and drug administration. Monitor end-tidal CO2 and anesthetic concentrations using calibrated gas analyzers [2].
Baseline Recording: Record at least 30 minutes of baseline cortical activity prior to this compound administration. Acquire local field potentials (bandpass filter: 1-250 Hz, sampling rate: 500 Hz) and multiunit activity (bandpass filter: 250-7500 Hz, sampling rate: 30 kHz) simultaneously from all electrodes.
This compound Exposure Protocol:
Data Processing:
The following workflow illustrates the experimental procedure for electrocortical characterization:
This protocol describes the use of this compound in studies investigating anesthetic-induced neuroprotection against ischemic injury, with particular focus on preconditioning mechanisms.
Preconditioning Administration:
Ischemia Induction:
Assessment Timeline:
Histopathological Assessment:
Molecular Mechanisms:
Functional Outcomes:
This compound presents specific safety challenges in research settings that require careful management. As a volatile anesthetic, this compound exposure risks include occupational exposure to researchers, potential for room contamination, and the need for specialized scavenging systems. Implement active scavenging systems that capture at least 90% of expired this compound, with regular monitoring of ambient air concentrations to ensure they remain below recommended exposure limits (2 ppm as an 8-hour time-weighted average). Laboratory personnel should undergo specific training in handling volatile anesthetics, including proper vaporizer use, detection of leaks, and emergency procedures.
The flammability risk associated with this compound, while reduced compared to earlier anesthetic ethers, remains a consideration particularly in environments with electrical equipment or ignition sources. Ensure all electrical connections used in proximity to this compound delivery systems are explosion-proof, and establish clear protocols for managing potential fires. Emergency equipment including appropriate fire extinguishers (Class C for electrical fires) and breathing apparatus should be readily accessible in laboratories utilizing this compound. These safety considerations necessitate that this compound research be conducted in appropriately equipped facilities with adequate ventilation, monitoring, and emergency response capabilities [1].
Research utilizing this compound must address specific welfare implications related to its unique pharmacological properties. The potential for seizure induction at higher concentrations requires careful monitoring and established intervention protocols, including criteria for reducing concentration or administering rescue medications (e.g., benzodiazepines). Studies involving prolonged recovery periods should consider potential long-term effects of this compound-induced neurotoxicity, particularly in developing nervous systems.
Protocols must include humane endpoints specific to this compound's effects, such as maximum allowable duration of seizure-like activity, criteria for aborting experiments based on physiological instability, and plans for post-procedural care and pain management. Regulatory compliance requires approval by institutional animal care and use committees (IACUC or equivalent), with detailed justification for this compound selection over alternative anesthetics. Documentation should address concentration rationale, monitoring plans, and emergency procedures specific to this compound's proconvulsant potential [2] [3].
While this compound's clinical use continues to decline, several emerging research directions leverage its unique properties. Computational neuroscience applications utilize this compound-induced cortical dynamics to validate mean field models of large-scale neuronal activity, particularly regarding state transitions between normal activity, burst suppression, and seizure-like states. The reproducible, dose-dependent nature of this compound's electrophysiological effects provides valuable data for refining theoretical frameworks of cortical dynamics under pharmacological modulation.
Additional promising directions include investigation of metabolic coupling during states of oscillating neuronal activity, utilizing this compound's burst suppression pattern to study energy requirements during alternating active and quiescent states. The developmental neurotoxicity field employs this compound in comparative studies with newer agents to identify specific mechanisms underlying anesthetic-induced developmental apoptosis. Finally, this compound remains valuable in translational studies of perioperative seizure risk, particularly for investigating patient-specific factors that increase susceptibility to anesthetic-induced epileptiform activity [1] [2].
This compound continues to offer unique research value in neuroanesthesia studies despite its diminished clinical role. Its distinctive capacity to induce patterned epileptiform activity and its well-characterized effects on cortical dynamics make it particularly useful for investigating fundamental questions in neuronal excitability, network synchronization, and state transitions. The protocols outlined in this document provide standardized methodologies for leveraging this compound's specific properties while maintaining rigorous safety and ethical standards.
As neuroanesthesia research evolves, this compound serves as an important comparative tool for understanding the mechanisms of newer anesthetic agents and their differential effects on neuronal function. The continuing elucidation of this compound's molecular targets and network-level effects contributes to broader understanding of anesthetic action and consciousness itself. When employed with appropriate scientific justification and methodological rigor, this compound remains a valuable component of the neuroanesthesia research arsenal [1] [2] [3].
This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic that was first approved for clinical use in the 1970s. While its clinical use has declined in many countries, it remains relevant in research environments and specific healthcare settings, creating potential occupational exposure risks for scientists, laboratory personnel, and healthcare workers. This compound is characterized by its clear, colorless appearance and mild, sweet odor, with a boiling point of 134°F (56.5°C) and relatively high vapor pressure of 175 mmHg at room temperature, contributing to its easy volatilization and inhalation hazard potential. [1] [2] [3]
Occupational exposure to this compound primarily occurs through inhalation of vapors during research procedures, anesthetic administration, or through contact with liquid forms in laboratory settings. The primary occupational health concerns center around its central nervous system effects, including dose-related depression, potential for triggering seizures in susceptible individuals, and possible reproductive toxicity concerns based on epidemiological studies of mixed anesthetic gases. This comprehensive assessment provides detailed application notes and experimental protocols for monitoring and controlling occupational exposure to this compound, specifically tailored for research and drug development professionals. [4] [5]
Table 1: Physical and chemical properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13838-16-9 | [1] |
| Molecular Formula | C₃H₂ClF₅O | [2] |
| Molecular Weight | 184.49-184.5 g/mol | [1] [2] |
| Boiling Point | 134°F (56.5°C) | [1] [3] |
| Vapor Pressure | 175 mmHg | [1] |
| Specific Gravity | 1.52 at 77°F | [1] |
| Vapor Density | Not specified | [1] |
| Odor | Mild, sweet | [1] |
| Physical State | Clear, colorless liquid | [1] |
| Blood:Gas Partition Coefficient | 1.9 | [3] |
| Oil:Gas Partition Coefficient | 98 | [3] |
| Minimum Alveolar Concentration (MAC) | 1.68% | [3] |
This compound is a structural isomer of isoflurane and exhibits limited solubility in water, with more significant solubility in organic solvents. The compound is classified as noncombustible and shows no specific incompatibilities or reactivities reported in standard handling conditions. The relatively high vapor pressure contributes to significant evaporation at room temperature, creating potential inhalation hazards even without heating or agitation. Protein binding for this compound is approximately 97%, and it undergoes hepatic metabolism via CYP2E1 enzymes at a rate of 2-9%, producing fluoride ions and difluoromethoxy-difluoroacetic acid as primary metabolites. [2] [4] [3]
Table 2: Established occupational exposure limits for this compound
| Organization | Exposure Type | Limit | Reference |
|---|---|---|---|
| NIOSH | REL (60-minute ceiling) | 2 ppm (15.1 mg/m³) | [4] |
| OSHA | PEL (8-hour TWA) | 2 ppm (15 mg/m³) | [1] |
| ACGIH | TLV-TWA | 75 ppm (1979) | [1] |
| CAL/OSHA | PEL-TWA | 75 ppm | [1] |
The NIOSH Recommended Exposure Limit (REL) of 2 ppm as a 60-minute ceiling value is specifically designated for waste anesthetic gas exposure. This limit was established based on concerns regarding central nervous system depression and potential effects on psychomotor performance. The conversion factor between ppm and mg/m³ is 1 ppm = 7.55 mg/m³ at standard temperature and pressure. The IDLH (Immediately Dangerous to Life or Health) value has not been established for this compound, but occupational health guidelines recommend maintaining exposures well below the REL given the compound's potential neurotoxic effects. [1] [4]
Recent analyses of admissible concentration values have suggested that the lowest observed adverse effect concentration (LOAEC) for deterioration in psychomotor test performance occurs at approximately 5-10% of the minimal anesthetic concentration (MAC), which translates to 6342-12,684 mg/m³. However, occupational health guidelines maintain much more conservative exposure limits to account for prolonged, repeated exposure scenarios and potential individual susceptibility factors. [5]
Central Nervous System Effects: this compound exposure causes dose-dependent depression of the central nervous system, progressing from analgesia and dizziness to surgical anesthesia and potentially respiratory depression at high concentrations. A particularly concerning property is this compound's ability to lower seizure threshold, making it potentially dangerous for individuals with epilepsy or seizure disorders. Occupational studies have demonstrated significant deterioration in psychomotor performance on tests such as the Simple Reaction Time Test among healthcare workers exposed to this compound. [4] [5] [3]
Cardiovascular Effects: Clinical studies have shown that this compound produces dose-related depression of myocardial contractility with associated decreases in myocardial oxygen consumption. The mechanism appears to involve binding to calcium channels in the cardiac sarcoplasmic reticulum, interfering with normal calcium signaling and cardiac muscle contraction. These effects are primarily concerns at anesthetic doses but may have implications for individuals with pre-existing cardiac conditions. [2] [3]
Hepatic and Renal Effects: Early reports of this compound-associated hepatotoxicity have not been consistently supported by subsequent research. Similarly, despite this compound's metabolism to fluoride ions, significant nephrotoxicity is considered unlikely due to the relatively low peak serum fluoride concentrations (approximately 15 μmol/L) achieved compared to known nephrotoxic agents like methoxyflurane. The biotransformation rate of 2-9% results in fluoride levels well below the typical nephrotoxic threshold of 50 μmol/L. [5] [3]
Epidemiological studies have raised concerns about the effects of anesthetic gas mixtures on spontaneous abortion rates and congenital malformations in children of occupationally exposed workers. However, a critical limitation of these studies is that they generally evaluated mixed anesthetic exposures without specifically determining the concentration or contribution of individual agents like this compound. Consequently, the specific reproductive risks attributable solely to this compound exposure remain uncertain, and precautionary principles recommend minimizing exposure, particularly during pregnancy. [5]
Comprehensive assessments of this compound's carcinogenic potential have yielded largely negative results. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 (not classifiable as to its carcinogenicity to humans), while ACGIH has designated it with a TLV-A4 classification (confirmed animal carcinogen with unknown relevance to humans). Standard mutagenicity testing has generally produced negative results, indicating low genotoxic potential. [1] [5]
Method OSHA 103: This fully validated method specifies sampling using Anasorb 747 (140/70 mg) sorbent tubes with recommended sampling volumes of 12 liters at flow rates of 0.05 L/min. Analysis is performed using gas chromatography with flame ionization detection (GC-FID), providing reliable quantification of this compound concentrations in occupational environments. [1]
Method OSHA 29: This alternative method utilizes CSC tubes (100/50 mg) with recommended sampling volumes of 10 liters at flow rates of 0.1 L/min. Analysis is similarly performed using GC-FID, offering a validated alternative for occupational exposure assessment. [1]
For real-time monitoring and leak detection, infrared spectrophotometers such as the Miran 1A, 1B, and Miran 103 models can be configured for this compound detection with sensitivities of approximately 0.03 ppm at specific wavelengths (8.7-8.9 μm). These instruments provide immediate concentration readouts enabling rapid response to accidental releases or elevated exposure conditions. [1]
Calibration Standards: Prepare certified this compound standards in appropriate solvent systems, typically methanol or other volatile organic solvents, at concentrations spanning the expected exposure range (0.1-10 ppm). Generate multi-point calibration curves at the beginning of each analysis batch and after every ten samples. [1]
Field Blanks: Include at least three field blanks per sampling session by loading sorbent tubes in the sampling area without drawing air through them. These blanks identify potential contamination during transportation or handling. [1]
Storage Stability: Samples should be refrigerated during transport and analyzed within 30 days of collection when stored at -20°C, based on stability data for similar volatile organic compounds. [1]
Ventilation Systems: Install and maintain local exhaust ventilation systems such as laboratory hoods or canopy vents in areas where this compound is handled or stored. These systems should maintain a minimum face velocity of 100 feet per minute for chemical hoods and be subject to regular certification at least annually. [4] [5]
Gas Evacuation Systems: In anesthetic administration areas, use scavenging systems that capture waste gases directly at the source and route them away from the breathing zone. These systems should be inspected regularly for leaks or performance degradation. [5]
Monitoring Systems: Implement continuous area monitoring with infrared spectrophotometers or other appropriate detectors in locations with regular this compound use, with alarms set at 1 ppm (50% of the NIOSH REL). [1]
Respiratory Protection: When engineering controls cannot maintain exposures below the REL, use NIOSH-approved respirators with organic vapor cartridges. For potential high-exposure scenarios such as spill response or system failures, use supplied-air respirators in pressure-demand mode. [4]
Eye Protection: Chemical splash goggles should be worn when handling liquid this compound to prevent eye contact and irritation. Regular prescription glasses are not sufficient protection against chemical splashes. [4]
Skin Protection: Wear appropriate chemical-resistant gloves (such as nitrile or butyl rubber) and laboratory coats or protective aprons when handling liquid this compound to prevent skin contact. Although dermal absorption is not the primary exposure route, liquid contact can cause irritation and contribute to overall exposure through evaporation. [4]
Storage Conditions: Store this compound in tightly sealed containers in cool, well-ventilated areas away from incompatible materials. Containers should be clearly labeled with contents and appropriate hazard warnings. [4]
Handling Procedures: Transfer liquid this compound only in well-ventilated areas or within laboratory hoods. Use closed systems whenever possible to minimize vapor release. Avoid generating mists or sprays during handling operations. [4] [5]
Spill Response: For liquid spills, evacuate non-essential personnel and increase ventilation in the affected area. Absorb spilled material with inert absorbents and place in sealed containers for proper disposal. Do not use combustible materials like sawdust for absorption. [4]
Inhalation Exposure: Immediately move affected individuals to fresh air and administer 100% oxygen if breathing is difficult. Provide assisted ventilation if respiratory depression occurs and seek immediate medical attention. Monitor for central nervous system effects including dizziness, confusion, or seizures. [4]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure complete irrigation. Seek medical evaluation if irritation persists after thorough flushing. [4]
Skin Contact: Remove contaminated clothing and wash affected skin areas thoroughly with soap and water. If irritation develops, seek medical attention for further evaluation and treatment. [4]
Ingestion: Although unlikely in occupational settings, if this compound is swallowed, do not induce vomiting. Seek immediate medical attention and provide supportive care based on symptoms. [4]
Implement comprehensive medical surveillance for workers with regular potential this compound exposure, including:
Diagram 1: Molecular targets and neural effects of this compound
Research indicates that this compound exerts its anesthetic effects through multiple molecular targets in the nervous system. It acts as a positive allosteric modulator of GABAₐ and glycine receptors, enhancing inhibitory neurotransmission. Simultaneously, it functions as a negative allosteric modulator of excitatory receptors including NMDA, AMPA, kainate, and nicotinic acetylcholine receptors. Additionally, this compound inhibits voltage-dependent calcium channels in cardiac and neural tissues, contributing to its cardiopressant effects and aspects of anesthesia. This multi-target mechanism explains both the therapeutic effects and the potential neurotoxicity observed with occupational exposure. [2] [3]
Table 3: Pharmacokinetic parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Blood:Gas Partition Coefficient | 1.9 | [3] |
| Oil:Gas Partition Coefficient | 98 | [3] |
| Protein Binding | 97% | [2] |
| Metabolism | Hepatic (CYP2E1) 2-9% | [2] [3] |
| Primary Metabolite | Fluoride ions | [2] |
| Route of Elimination | Pulmonary (>90%) | [2] |
This compound exhibits intermediate solubility in blood, as indicated by its blood:gas partition coefficient of 1.9, which results in moderately rapid induction and recovery compared to other inhalational agents. The compound undergoes limited hepatic metabolism (2-9%) primarily via CYP2E1 enzymes, producing inorganic fluoride ions and difluoromethoxy-difluoroacetic acid as metabolites. The majority of administered this compound (≥90%) is eliminated unchanged through the lungs. The minimum alveolar concentration (MAC) of 1.68% indicates the concentration required to prevent movement in 50% of patients in response to surgical stimulation. [2] [3] [6]
This compound presents significant occupational health concerns primarily related to central nervous system effects, particularly its impact on psychomotor performance and potential to lower seizure threshold. The established NIOSH REL of 2 ppm as a 60-minute ceiling limit provides a clear exposure control target, though technological advances in monitoring and ventilation may enable even lower exposure levels in modern research and healthcare settings. The comprehensive safety program should integrate engineering controls, particularly adequate ventilation and gas scavenging systems, with appropriate personal protective equipment and worker training. Regular air monitoring using validated methods such as OSHA 103 or real-time infrared spectrophotometry ensures compliance with exposure limits and identifies potential control failures. Given the continuing research applications of this compound and its presence in some healthcare settings, maintaining vigilance regarding occupational exposure remains essential for protecting the health and safety of researchers, healthcare workers, and laboratory personnel.
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated volatile anesthetic that has been widely used in clinical practice. While its clinical use has declined in many Western countries, it remains an important compound for analytical toxicology, forensic investigation, and biomedical research. The accurate determination of this compound concentrations in biological specimens is essential for various applications, including forensic toxicology, therapeutic monitoring, occupational exposure assessment, and research on anesthetic mechanisms. Gas chromatography (GC) coupled with various detection systems has emerged as the primary analytical technique for this compound determination due to its volatility, thermal stability, and halogenated structure.
This application note provides a comprehensive overview of analytical methods for this compound detection using gas chromatography, with detailed protocols suitable for researchers, scientists, and drug development professionals. The methods covered include gas chromatography-mass spectrometry (GC-MS), GC with flame ionization detection (GC-FID), and related techniques, with validation parameters according to scientific standards. The protocols have been optimized for various biological matrices, including blood, urine, brain tissue, and other organs.
The analysis of this compound and related volatile anesthetics by gas chromatography leverages their inherent volatility and thermal stability. This compound is particularly suitable for GC analysis due to its low boiling point and relative chemical stability at elevated temperatures. The separation of this compound from other volatile compounds and biological matrix components is typically achieved using non-polar or weakly polar stationary phases with high separation efficiency for low molecular weight compounds.
Stationary Phase Selection: Fused silica capillary columns with dimethylpolysiloxane or phenyl-dimethylpolysiloxane stationary phases are commonly employed. The ZB-624 column (30 m, 0.32 mm ID, 1.80 µm film thickness) has been successfully used for sevoflurane separation and is applicable to this compound [1]. Gas-Pro capillary columns with solid stationary phases (GSC) offer high surface area and are particularly effective for separating this compound from its structural isomer isoflurane, which have very similar physicochemical properties [2].
Carrier Gas and Flow Rates: Helium is typically used as the carrier gas with flow rates optimized between 1.32-1.52 mL/min for capillary columns [1]. These conditions provide optimal efficiency for the separation of this compound from potential interferents in biological matrices.
Multiple detection systems have been successfully applied to this compound analysis, each offering different advantages in terms of sensitivity, selectivity, and applicability:
Flame Ionization Detection (FID): GC-FID provides universal detection of organic compounds with excellent sensitivity and linearity. It is particularly valuable for methods where the focus is solely on this compound determination without need for structural confirmation [1].
Mass Spectrometric Detection (MS): GC-MS offers superior specificity through characteristic fragmentation patterns and selected ion monitoring (SIM). This is especially important for forensic applications where unambiguous compound identification is required [3] [4] [5]. The MS detection enables definitive confirmation of this compound identity in complex biological matrices.
Alternative Techniques: While not covered in detail here, infrared spectroscopy (ATR-FTIR) has been explored for quantitative determination of volatile anesthetics, though it is generally less sensitive and specific than GC-based methods [6].
Table 1: Comparison of Detection Systems for this compound Analysis
| Detection System | Advantages | Limitations | Limit of Detection | Linear Range |
|---|---|---|---|---|
| GC-FID | Robust, cost-effective, wide linear range, minimal maintenance | Limited specificity, potential co-elution issues | ~1.0 μg/mL or μg/g [1] | 1.0-304.0 μg/mL [1] |
| GC-MS (Full Scan) | Definitive identification, library searchable | Less sensitive than SIM | 200-300 ng/0.25 g tissue [3] | 1-100 μg/0.25 g [3] |
| GC-MS (SIM) | High sensitivity, excellent selectivity | Targeted analysis only | 0.12 nmol/mL for similar anesthetics [4] | 0.12-12 nmol/mL [4] |
Static headspace sampling is the preferred technique for this compound analysis in biological matrices due to its simplicity, cleanliness, and minimal sample preparation. This approach involves sampling the vapor phase above the liquid or tissue sample after equilibrium has been established, effectively preventing non-volatile matrix components from entering the chromatographic system.
Sample Vials: Use PTFE-silicone septa and airtight headspace vials to prevent volatile loss. The vial size should be appropriate to the sample volume (typically 10-20 mL vials for 1-5 mL samples) [7].
Equilibration Conditions: Samples should be equilibrated at 60-80°C for 15-30 minutes with occasional shaking to enhance partitioning into the headspace. The exact conditions should be optimized for each matrix type [3] [2].
Injection Volume: Typically 1 mL of headspace gas is injected into the GC system using gas-tight syringes or automated headspace samplers [3]. Automated systems provide better reproducibility due to controlled pressurization and transfer.
The use of an appropriate internal standard is critical for accurate quantification in GC analysis, compensating for variations in sample volume, injection technique, and matrix effects.
1,4-Dioxane has been successfully employed as an internal standard for this compound determination in human tissues, showing excellent chromatographic behavior and no interference from biological matrices [3].
This compound as IS: Interestingly, this compound itself has been proposed as an internal standard for monitoring other halogenated volatile anesthetics (isoflurane, sevoflurane, halothane) in occupational exposure assessment, particularly because it is no longer used clinically in many Western countries and thus unlikely to be present as a contaminant [8] [7].
Alternative IS: Halothane has been used as an internal standard for the simultaneous determination of isoflurane and this compound in mouse brain tissues, providing good chromatographic separation and similar physicochemical properties [2]. Xenon gas has also been proposed for inhalational anesthetics in forensic samples due to its stability and inactivity [4].
The following workflow diagram illustrates the major steps in sample preparation and analysis:
This protocol describes a simple, rapid, and reliable method for determining this compound levels in human tissues using gas chromatography and gas chromatography-mass spectrometry, as adapted from Ise et al. [3].
Tissue Homogenization: Precisely weigh 0.25 g of tissue and homogenize in an appropriate volume of saline solution (approximately 1:2 w/v ratio).
Internal Standard Addition: Add 1,4-dioxane as internal standard to achieve a final concentration of 10-20 μg/mL in the sample.
Headspace Vial Preparation: Transfer the homogenized sample to a 10 mL headspace vial, seal immediately with PTFE-lined silicone septum, and cap securely.
This protocol describes the determination of multiple volatile anesthetics (halothane, this compound, isoflurane, and sevoflurane) in biological specimens using pulse-heating GC-MS, based on the method by Maruyama et al. [5].
Table 2: MS-SIM Parameters for Volatile Anesthetics
| Compound | Primary Target Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |
|---|---|---|---|
| This compound | 117 | 99, 67, 51 | 5.71 [2] |
| Isoflurane | 117 | 99, 67, 51 | 5.52 [2] |
| Halothane | 117 | 99, 67, 51 | 5.14 [2] |
| Sevoflurane | 131 | 113, 101, 69 | ~4.2 [1] |
The quantitative analysis of this compound in biological specimens requires establishment of a calibration curve using spiked matrix samples. The internal standard method is preferred for its superior accuracy and precision compared to external standardization.
Linear Range: The calibration curves for this compound in human tissues were linear in the concentration range of 1-100 μg/0.25 g (equivalent to 4-400 μg/g) [3]. For biological fluids, the validated range is typically 1.0-304.0 μg/mL [1].
Linearity Performance: Calibration curves typically demonstrate excellent linearity with correlation coefficients (r²) of ≥0.999 for GC-FID methods and ≥0.9991 for GC-MS methods [7] [1].
The sensitivity of this compound determination depends on the detection system, sample matrix, and sample preparation technique.
Lower Limit of Detection (LOD): GC-MS methods offer LODs of 200-300 ng/0.25 g in human tissues [3], while GC-FID methods typically achieve LODs of approximately 1.0 μg/mL or μg/g [1].
Lower Limit of Quantification (LLOQ): The LLOQ for this compound in biological specimens is typically 1.0 μg/mL or μg/g for GC-FID methods [1]. For GC-MS methods, the LLOQ can be as low as 0.12 nmol/mL (approximately 0.025 μg/mL) for similar inhalational anesthetics [4].
Method validation for this compound analysis includes assessment of precision (repeatability) and accuracy (deviation from true value).
Intra-day Precision: The coefficient of variation (CV) for this compound determination in human tissues ranged from 3.4-13.4% at concentrations of 1 and 20 μg/0.25 g [3].
Inter-day Precision: For GC-MS methods with this compound as internal standard, inter-day accuracy was improved, with CV values ≤15% at all quality control concentrations across different matrices [1].
Accuracy: The accuracy of this compound determination, expressed as percentage deviation from nominal concentration, is typically within ±15% of the true value across the validated concentration range [1].
Table 3: Method Validation Parameters for this compound Analysis
| Validation Parameter | Human Tissue (GC-MS) [3] | Biological Fluids (GC-FID) [1] | Mouse Brain (GC-MS) [2] |
|---|---|---|---|
| Linear Range | 1-100 μg/0.25 g | 1.0-304.0 μg/mL | Not specified |
| LOD | 200-300 ng/0.25 g | ~0.3 μg/mL (estimated) | Not specified |
| LLOQ | Not specified | 1.0 μg/mL | Not specified |
| Precision (CV%) | 3.4-13.4% | ≤15% | Not specified |
| Recovery | Not specified | Not specified | 76% |
The analysis of this compound in biological specimens has important applications in forensic toxicology, particularly in cases of sudden death during anesthesia, occupational exposure assessment, and substance abuse investigations.
Postmortem Analysis: The GC-MS method has been successfully applied to determine this compound in tissues from an autopsied individual who died suddenly during extirpation of a malignant tumor [3]. The method enabled quantification of this compound in various tissues, providing crucial information for forensic investigation.
Occupational Exposure: Headspace GC-MS methods have been developed for biological monitoring of occupational exposure to volatile anesthetics in operating theatre personnel [8] [7]. These methods can detect urinary this compound concentrations as low as 0.6 μg/L, enabling assessment of workplace safety and compliance with exposure limits [7].
This compound remains a valuable tool in neuroscience research, particularly in studies investigating the mechanisms of anesthetic action and neuronal dynamics under anesthesia.
Brain Distribution Studies: GC-MS methods have been employed to determine this compound concentrations in mouse brain tissues for research on the molecular actions of general anesthetics [2]. These studies help establish correlations between brain concentrations and pharmacological effects.
Neurophysiological Effects: Research has shown that high concentrations of this compound induce characteristic electroencephalogram patterns consisting of periods of suppression alternating with large short paroxysmal epileptiform discharges (PEDs) [9]. Analytical methods for this compound determination enable precise correlation between tissue concentrations and neurophysiological effects.
Comparative studies have demonstrated good correlation between different analytical methods for this compound determination:
Pulse-Heating vs. Headspace GC-MS: A study comparing pulse-heating GC-MS with conventional headspace methods for analysis of volatile anesthetics in clinical blood specimens showed reasonable correlation coefficients of 0.914 for this compound [5].
Multi-analyte Methods: Several methods have been developed for simultaneous determination of multiple volatile anesthetics, including this compound, isoflurane, halothane, and sevoflurane [2] [5]. These multi-analyte methods improve laboratory efficiency in forensic and research settings.
Gas chromatography, particularly when coupled with mass spectrometric or flame ionization detection, provides robust, sensitive, and specific methods for the determination of this compound in various biological matrices. The headspace sampling technique offers distinct advantages for volatile compounds like this compound, minimizing matrix effects and extending instrument lifetime. The protocols outlined in this application note have been validated according to scientific standards and demonstrate excellent performance characteristics for precision, accuracy, and sensitivity.
The applications of these analytical methods span forensic toxicology, occupational health, and neuroscience research, enabling investigators to accurately quantify this compound concentrations in complex biological samples. As research on the mechanisms of anesthetic action continues to evolve, these reliable analytical methods will remain essential tools for generating high-quality data and advancing scientific understanding of volatile anesthetics.
Enflurane remains a valuable tool in specific research contexts despite its declining clinical use in developed countries. These application notes provide comprehensive protocols for utilizing this compound in resource-limited research settings where access to newer inhalation agents may be constrained. Originally introduced as a halogenated ether anesthetic, this compound offers predictable pharmacokinetics and well-characterized effects that make it suitable for various experimental applications. This document specifically addresses the needs of researchers and scientists working in environments with limited access to advanced anesthetic delivery systems or newer pharmaceutical agents.
The primary objectives of these application notes are to: (1) establish standardized experimental methodologies for this compound administration in research settings; (2) outline safety protocols for handling and storage; (3) provide dosing guidelines across common research models; and (4) detail monitoring procedures to ensure experimental validity and ethical compliance. With the global inhalational anesthesia drugs market projected to reach $1549.5 million by 2025, understanding the applications of established agents like this compound remains relevant for the research community [1]. These protocols emphasize both the utilitarian value and the limitations of this compound in contemporary research contexts.
This compound maintains relevance in specific research domains, particularly where cost constraints and equipment compatibility dictate anesthetic selection. The following table summarizes the primary research applications documented in current literature:
Table: Current Research Applications of this compound
| Application Area | Specific Research Context | Key Advantages | Documented Limitations |
|---|---|---|---|
| Neuroscience Research | Study of epileptiform activity and seizure thresholds [2] | Reliable induction of epileptiform patterns at higher concentrations | Not suitable for long-term neurological outcome studies due to neurotoxicity concerns |
| Comparative Anesthesia Studies | Pharmacokinetic comparisons with newer agents [2] | Well-established pharmacokinetic profile serves as reference standard | Limited relevance to clinical translation due to declining clinical use |
| Physiological Research | Cardiorespiratory effects under anesthetic conditions [2] | Stable hemodynamic profile at appropriate concentrations | Myocardial depression at higher doses limits dosing range |
| Resource-Limited Settings | Surgical anesthesia where newer agents unavailable [3] | Cost-effectiveness and compatibility with older anesthesia equipment | Requires strict safety protocols due to potential toxicity concerns |
Understanding this compound's position relative to other anesthetic agents helps researchers make informed decisions about its appropriate application. The research landscape has increasingly shifted toward newer inhalational agents with improved safety profiles, though these may be unavailable in resource-constrained settings.
Sevoflurane Dominance: Contemporary research has largely adopted sevoflurane as the dominant inhalational anesthetic due to its superior pharmacological properties, including rapid onset and offset and reduced airway irritation [4]. The research focus on sevoflurane has revealed complex neurotoxic effects, including ferroptosis pathway activation, calcium homeostasis disruption, and neuroinflammatory responses [4]. These findings have raised important considerations for developmental neuroscience research using any inhalational anesthetic.
Isoflurane Applications: Isoflurane remains widely used in research settings, with recent studies examining its effects on mitochondrial DNA levels and systemic inflammatory responses [5]. Research demonstrates that isoflurane anesthesia results in significantly higher plasma mitochondrial DNA levels compared to propofol at multiple time points, suggesting greater activation of inflammatory mechanisms [5].
Emerging Intravenous Alternatives: For research settings where inhalational anesthesia is impractical, alfaxalone has emerged as a promising total intravenous anesthesia (TIVA) option. Recent studies in rabbit models demonstrate that alfaxalone-based protocols provide comparable anesthetic depth to isoflurane, though with more significant respiratory depression requiring careful monitoring [6].
Table: Comparative Analysis of Anesthetic Agents in Research Applications
| Agent | Blood-Gas Solubility | Metabolism Percentage | Research Advantages | Research Limitations |
|---|---|---|---|---|
| This compound | 1.9 [2] | 5-9% [2] | Cost-effective, compatible with older equipment, well-characterized | Potential neurotoxicity, enzyme induction, rare renal toxicity |
| Sevoflurane | 0.63 [7] | 2-5% [7] | Rapid induction/recovery, minimal airway irritation, contemporary relevance | Complex neurotoxic pathways, higher cost in resource-limited settings |
| Isoflurane | 1.4 [2] | 0.2% [2] | Minimal metabolism, stable hemodynamic profile in research models | Airway irritability potentially confounding respiratory studies |
| Alfaxalone | N/A (IV agent) | Extensive hepatic | No specialized equipment needed, useful in non-intubated models | Respiratory depression requiring intensive monitoring [6] |
The potential neurotoxicity of this compound requires careful consideration in research design. Unlike newer agents like sevoflurane, where ferroptosis pathway activation and calcium homeostasis disruption have been meticulously characterized [4], the specific mechanisms of this compound neurotoxicity are less comprehensively documented in recent literature. However, established knowledge indicates that this compound, unlike other modern agents, may induce epileptiform activity on electroencephalography (EEG), particularly at higher concentrations [2]. This characteristic necessitates stringent neurological monitoring in research protocols and potentially limits its application in neurodevelopmental studies.
Recent research on sevoflurane has revealed that inhalational anesthetics can activate multiple neurotoxic mechanisms including endoplasmic reticulum stress, BDNF signaling abnormalities, and neuroinflammatory responses [4]. While this compound-specific data in these pathways is limited, the shared mechanisms among halogenated ether anesthetics suggest potential similarities. Researchers should implement comprehensive safety monitoring when using this compound, particularly in studies involving developing nervous systems or prolonged anesthetic exposures.
Proper handling of this compound is essential for researcher safety and experimental consistency. The following protocols should be strictly observed:
Research using this compound must adhere to regulatory guidelines governing anesthetic use in experimental settings. The stringent regulatory approvals required for newer anesthetic agents [1] may be less burdensome for established agents like this compound, but institutional animal care and use committees (IACUC) or equivalent ethics boards typically require comprehensive justification for its selection over newer alternatives with improved safety profiles.
Documentation should include: (1) rationale for this compound selection specific to research objectives; (2) detailed safety monitoring protocols; (3) procedures for handling potential adverse events; and (4) waste management procedures for unused anesthetic and scavenged gases. In resource-limited settings where newer agents may be unavailable, regulatory submissions should explicitly acknowledge this constraint and demonstrate how the proposed protocols mitigate known risks associated with this compound.
Proper equipment configuration is essential for valid and reproducible research outcomes with this compound. The following components constitute a standard research setup:
Table: Equipment Specifications for this compound Research
| Equipment Type | Specification Requirements | Calibration Frequency | Quality Control Measures |
|---|---|---|---|
| Vaporizer | This compound-specific, concentration range 0.5-5% | Every 6 months or after 100 hours of use | Cross-reference with gas analyzer, document drift corrections |
| Induction Chamber | Transparent material, secure seals, gas ports for inflow/outflow | Before each study series | Leak testing with positive pressure, CO2 clearance validation |
| Monitoring Devices | ECG, pulse oximetry, temperature maintenance system | According to manufacturer specifications | Daily calibration checks against reference standards |
| Scavenging System | Active charcoal canisters or interface with building ventilation | Monthly for charcoal systems | Pressure gradient verification, saturation monitoring for charcoal |
Precise dosing is critical for experimental consistency and subject safety. The following protocols provide guidance for this compound administration in research settings:
Comprehensive physiological monitoring ensures subject stability and generates consistent, interpretable research data. Implement the following monitoring protocol based on established research methodologies [6]:
The neurotoxic potential of this compound represents both a research constraint and an opportunity for mechanistic investigation. While recent literature has more comprehensively detailed sevoflurane's neurotoxic profiles [4], established knowledge indicates this compound's potential to induce epileptiform activity [2]. The following protocol outlines a systematic approach to investigating this compound's neurological effects:
The following diagram illustrates the experimental workflow for neurotoxicity assessment:
This compound serves as a valuable comparator in pharmacological studies evaluating anesthetic mechanisms and effects. The well-characterized pharmacokinetic profile of this compound provides a reference point for investigating newer agents [2]. The following protocol details its application in comparative pharmacology research:
The diagram below illustrates the key metabolic pathways and potential toxicity mechanisms:
In settings with constrained access to advanced equipment or newer pharmacological agents, this compound represents a viable alternative when protocols are appropriately adapted. Research indicates that this compound remains particularly relevant in hospitals with limited access to newer inhalation agents where cost-effectiveness and availability make it a practical choice [3]. The following adaptations maximize research validity under resource constraints:
This compound remains a practically useful agent in specific research contexts, particularly in resource-limited settings and for specialized investigations of anesthetic mechanisms. Its well-characterized pharmacokinetics, compatibility with older equipment, and cost-effectiveness constitute compelling advantages in constrained research environments. However, the neurotoxicity concerns and availability of agents with superior safety profiles increasingly limit its application in contemporary investigational contexts.
Future research applications of this compound will likely focus on comparative pharmacology and historical reference standards rather than as a first-choice agent for outcome studies. The documented market trends showing dominance of sevoflurane and desflurane in clinical practice [1] inevitably influence their preferential use in research settings. Nevertheless, for researchers working with limited resources or investigating specific questions related to epileptogenesis or anesthetic metabolism, this compound remains a viable option when appropriate safety protocols are implemented.
The ongoing development of total intravenous anesthesia protocols using agents like alfaxalone [6] provides alternative approaches for resource-limited settings where inhalational equipment is unavailable. Additionally, research into the organ protective effects of contemporary inhalational agents [7] offers insights that may inform protective strategies when using older agents like this compound. As the research landscape evolves, this compound will likely occupy an increasingly specialized niche while maintaining utility in settings where practical constraints dictate anesthetic selection.
Q: What is the neurophysiological basis for this compound-induced seizures? this compound can induce a characteristic pattern on electroencephalogram (EEG) consisting of Paroxysmal Epileptiform Discharges (PEDs). These are sudden, synchronous, short-lived neuronal depolarizations within a localized cerebral cortex area [1].
The mechanism is not fully established but involves a complex interaction between inhibitory and excitatory pathways in the brain [1] [2]:
The diagram below illustrates this proposed mechanism:
Q: What are the characteristic electrophysiological changes at different this compound concentrations? The following data, derived from rat experiments using a 64-electrode array in the visual cortex, shows a clear concentration-dependent effect [1].
| Minimum Alveolar Concentration (MAC) | EEG / Local Field Potential (LFP) Pattern | Mean Multiunit Spike Activity (spikes/sec) | Spike Synchrony with PEDs |
|---|---|---|---|
| 0.5 MAC | Background slowing, increasing amplitude | 2.54/s | Not prevalent |
| 1.0 MAC | Appearance of PEDs within background EEG | Data not specified in source | Data not specified in source |
| >1.5 MAC | Burst Suppression: PEDs interspersed with periods of electrical silence | Decreased significantly | Majority of spikes become synchronous |
| 2.0 MAC | Prominent burst suppression pattern | 0.19/s | Highly synchronous |
Q: Is there a standard protocol for recording this compound-induced seizures in an animal model? Here is a detailed methodology from the literature for obtaining the quantitative data above [1].
Experimental Workflow for Recording Seizure Activity
Detailed Protocol Steps:
Q: What are the primary safety concerns and how can they be managed? this compound exposure is a significant health concern for researchers [3].
| Hazard Type | Potential Effects | Control Measures |
|---|---|---|
| Acute Exposure | Nausea, dizziness, headache, drowsiness, skin/eye irritation [3]. | Use engineering controls (see below), wear Nitrile gloves, lab coats, and safety glasses [3]. |
| Chronic Exposure | Reduced mental performance, liver/kidney disease, potential reproductive effects (sterility, miscarriages) [3]. | Strict adherence to exposure limits and scavenging systems. |
| Overdose (in animals) | Hepatotoxicity, cardiotoxicity, nephrotoxicity, neurotoxicity, fatal respiratory depression [2]. | Use calibrated vaporizers; immediately stop administration, provide pure oxygen via assisted ventilation [2]. |
Q: How do we control researcher exposure to waste anesthetic gas (WAG)? The core principle is to use active or passive scavenging systems to capture WAG [3].
Q: How can we study potential treatments for this compound-induced seizures? Research often focuses on drugs that counter the specific mechanisms of this compound. Below is a generalized workflow for evaluating a potential antiepileptic drug (AED) in this context.
AED Testing Experimental Design
Candidate Drug Mechanisms:
Before attempting to mitigate its effects, it's crucial to understand how enflurane causes cardiac depression. The table below summarizes its primary mechanisms of action.
| Mechanism of Cardiodepression | Experimental Evidence & Key Findings |
|---|---|
| Direct Myocardial Depression [1] [2] | Decreases cardiac muscle contractility, reducing cardiac output. [1] |
| Altered Calcium (Ca²⁺) Handling [3] [1] | In vascular smooth muscle, this compound inhibits Ca²⁺ influx and causes Ca²⁺ release from the sarcoplasmic reticulum, disrupting crucial contraction signals. [3] It also binds to cardiac sarcoplasmic reticulum calcium channels. [1] |
| Reduced Peripheral Vascular Resistance [2] | Causes vasodilation, decreasing systemic vascular resistance and mean arterial pressure. [2] The exact mechanism (central sympathetic tone, local regulation, or direct smooth muscle effect) is not fully understood. [2] |
This mechanistic understanding is visually summarized in the following pathway diagram:
While direct studies on mitigating this compound's effects are limited, insights from general anesthetic cardioprotection research suggest several potential experimental strategies.
| Experimental Strategy | Rationale & Potential Application |
|---|---|
| Calcium Sensitizers | Counteract this compound-induced reduction in myofilament sensitivity to calcium. Test if compounds like levosimendan can restore contractility without causing calcium overload. |
| Pharmacological Preconditioning Mimetics | Leverage known cardioprotective signaling. Investigate whether low-dose agonists of adenosine, bradykinin, or opioid receptors can activate survival pathways (e.g., PI3K/Akt/GSK-3β) to protect against this compound depression. [4] |
| Mitochondrial KATP Channel Openers | Modulate mitochondrial function, a key target in anesthetic-mediated protection. [4] [5] Diazoxide could potentially stabilize mitochondrial membrane potential and reduce apoptosis during this compound exposure. |
| Antioxidant Coadministration | Counteract potential oxidative stress. Use drugs like N-acetylcysteine (shown to mitigate sevoflurane's neurotoxicity) [6] or mitochondria-targeted antioxidants (e.g., mitotempol, used in isoflurane studies) [7] to assess if they improve cardiac function. |
| Computational Modeling | Overcome translational barriers. Use in-silico models of human cardiomyocytes to predict the inotropic effects of this compound and screen for effective countermeasures, improving translation from animal data. [8] |
Q1: Why is my isolated heart preparation showing severe, irreversible depression with clinical concentrations of this compound?
Q2: Are there any known pharmacological agents that can safely reverse this compound's cardiodepression without causing arrhythmias?
Q3: Given that newer anesthetics like sevoflurane show cardioprotective effects, should I switch my research model?
The search results indicate that This compound is a legacy agent with significant cardiodepressant and neurotoxic (seizure) risks, which is why it has been largely withdrawn from the market and superseded by safer alternatives like sevoflurane and desflurane. [10] [1] Consequently, active research has shifted towards understanding and harnessing the cardioprotective properties of these modern anesthetics, rather than mitigating this compound's negative effects. [4]
Enflurane nephrotoxicity is primarily linked to its metabolism by hepatic enzymes, which releases inorganic fluoride ions. High fluoride levels are associated with renal dysfunction, particularly in concentrated doses within the renal tubules [1]. This subtoxic damage can become clinically significant in the presence of certain risk factors.
The table below summarizes the primary risk factors identified in animal studies.
| Risk Factor | Experimental Findings & Mechanism |
|---|---|
| Pre-existing Renal Impairment | Fischer 344 rats with surgically induced chronic renal insufficiency showed greater structural damage and higher serum fluoride levels after this compound anesthesia [2] [3]. |
| Concurrent Nephrotoxic Agents | Pre-treatment of rats with a nephrotoxic dose of gentamicin before this compound anesthesia resulted in increased serum fluoride, severe polyuria, and greater structural damage than either agent alone [2]. |
| High this compound Dose & Long Duration | Studies using six hours of this compound anesthesia at 1 MAC (Minimum Alveolar Concentration) demonstrated significant functional abnormalities and structural damage, whereas shorter durations (two hours) resulted in only mild, transient effects [2] [3]. |
For researchers designing experiments, the following strategies are crucial for mitigating risk.
Here are detailed methodologies based on cited studies for investigating this compound nephrotoxicity.
This protocol is adapted from a study on the renal effects of this compound in rats with pre-existing renal insufficiency [3].
This protocol is based on a study providing morphological evidence of synergistic toxicity between gentamicin and this compound [2].
The diagram below visualizes the key pathway and risk factors involved in this compound-induced nephrotoxicity, integrating the information above.
Q: What is the primary metabolite of this compound responsible for nephrotoxicity? A: The primary agent is the inorganic fluoride ion released during the hepatic metabolism of this compound [1].
Q: Are there specific animal models that best demonstrate this toxicity? A: Yes, the Fischer 344 rat has been used extensively in studies demonstrating this compound nephrotoxicity, especially when renal impairment is present or induced [2] [3].
Q: What are the key functional indicators of renal damage in experimental models? A: Key indicators include a significant increase in urine flow rate, a decrease in urinary osmolality, and elevated blood urea nitrogen levels [2] [3].
Q: Is this compound-induced nephrotoxicity reversible? A: Studies note that renal functional abnormalities can be transient. However, high doses, particularly in vulnerable models, can cause significant structural damage that may not be fully reversible [2].
What is the standard concentration range for enflurane? this compound is typically used within a concentration range of 0.5% to 3.0% for the induction and maintenance of general anesthesia in research settings. Induction often starts at 0.5% and is gradually increased, while maintenance usually requires 0.5% to 2.0% [1] [2].
How does this compound's airway irritation compare to other anesthetics? this compound is considered moderately irritant to the airways. Comparative studies rank the order of airway irritation (from most to least) as: isoflurane > this compound > halothane > sevoflurane. This can manifest as cough reflexes and changes in breathing patterns during induction [3].
What are the primary safety concerns with this compound? Key risks include [1]:
How should I maintain my vaporizer? Vaporizers must be kept upright and undergo annual calibration to ensure accurate anesthetic agent output. Using a vaporizer designed specifically for isoflurane for other anesthetics is not recommended [4].
| Problem & Phenomena | Potential Causes | Investigative Steps & Solutions |
|---|
| Excessive Cardiovascular Depression • Significant drop in blood pressure • Decreased heart rate | • Anesthetic overdose (concentration too high) • Hypovolemia (low blood volume) in the subject • Interaction with other cardio-depressant drugs | 1. Verify anesthetic concentration and reduce the this compound dose [1] [2]. 2. Check subject's fluid status and ensure proper hydration. 3. Review all co-administered drugs for synergistic effects. | | Seizure-like Activity • Muscle twitching • Abnormal electrical activity in CNS readings | • Deep anesthesia (high this compound concentration) • Low arterial carbon dioxide (PaCO2) from excessive ventilation [2] | 1. Immediately reduce the this compound concentration. 2. Adjust ventilator settings to maintain PaCO2 within a normal range (e.g., 35-45 mmHg) and avoid hypocapnia [2]. | | Airway Irritation • Coughing • Laryngospasm • Decreased tidal volume during induction [3] | • Pungency of the anesthetic agent during gaseous induction | 1. Use a lower initial concentration (e.g., 0.5%) and increase gradually [2]. 2. Consider using a different, less irritant anesthetic like sevoflurane for induction if the research protocol allows [3]. | | Inaccurate Anesthetic Delivery • Unstable depth of anesthesia • Vaporizer output inconsistent with setting | • Vaporizer out of calibration • Vaporizer not kept upright • Use of the wrong vaporizer (e.g., an isoflurane-specific vaporizer for this compound) [4] | 1. Service and calibrate the vaporizer according to the manufacturer's schedule (typically annual) [4]. 2. Ensure the vaporizer is always in an upright position during use and transport. |
Induction and Maintenance Protocol This methodology outlines a standard procedure for achieving and maintaining stable anesthesia with this compound [2].
Pharmacological Profile of this compound
| Parameter | Value / Characteristic |
|---|---|
| Minimum Alveolar Concentration (MAC) | 1.68% [1] |
| Mechanism of Action | Potentiation of GABAA and glycine receptors; inhibition of calcium channels [1] |
| Metabolism | Hepatic (via CYP2E1), ~2-9% metabolized to inorganic fluoride [1] |
| Route of Elimination | Primarily pulmonary (>90%); minimal renal excretion of metabolites [1] |
| Key Pharmacodynamic Effects | • Rapid induction • Muscle relaxation • Obtundation of reflexes • Dose-dependent lowering of blood pressure [1] |
The following diagram illustrates the decision-making process for adjusting this compound concentration to maintain stable anesthesia during an experiment, based on physiological feedback.
The liver injury associated with this compound is considered an idiosyncratic reaction, meaning it is unpredictable and occurs in a small subset of susceptible individuals. The widely accepted mechanism involves the metabolic activation of the drug within the liver [1] [2].
The diagram below illustrates this metabolic pathway and the subsequent immune-mediated injury.
Understanding the risk factors and clinical signs is crucial for early detection and mitigation.
The table below summarizes the major factors that increase the risk of this compound-induced liver injury [1] [2] [3].
| Risk Factor | Description & Underlying Mechanism |
|---|---|
| Prior Exposure | A history of exposure to this compound or halothane is a strong risk factor. The immune system is already sensitized to TFA adducts, leading to a more rapid and severe reaction upon re-exposure [2] [3]. |
| Multiple Anesthetics | Repeated exposures to this compound within a short period (weeks or months) significantly increase risk by amplifying the immune response [3]. |
| Obesity | This compound is lipophilic and can accumulate in adipose tissue, leading to prolonged exposure and metabolism [1] [2]. |
| Enzyme Induction | Compounds that induce the CYP2E1 enzyme (e.g., phenobarbital, ethanol, isoniazid) can increase the production of reactive metabolites [1]. |
| Advanced Age | The majority of severe cases occur in individuals over 40 years old [1]. |
The severe form of liver injury typically presents with the following features [2] [3]:
For scientists working with this compound in a laboratory setting, consider the following strategies to mitigate risk.
If you are using animal models to study this compound hepatotoxicity, specific conditions are required to induce injury, as it is a rare event.
Malignant hyperthermia is a life-threatening pharmacogenetic disorder of skeletal muscle. In susceptible individuals, certain anesthetic agents can cause a hypermetabolic state due to uncontrolled calcium release from the sarcoplasmic reticulum [1].
Enflurane is a halogenated ether anesthetic that has been documented in clinical case reports to induce MH reactions [2] [3]. It must be included on the list of volatile anesthetics known to trigger this condition, alongside halothane, isoflurane, sevoflurane, and desflurane [4] [5]. The depolarizing muscle relaxant succinylcholine is also a known trigger [4].
The following diagram illustrates the molecular mechanism by which triggering agents like this compound lead to a malignant hyperthermia crisis.
The primary genetic defects associated with MH susceptibility are found in the RYR1 gene (encoding the ryanodine receptor calcium channel) and, less commonly, the CACNA1S gene (encoding the dihydropyridine receptor) [4] [1]. In an MH-susceptible individual, triggering agents like this compound cause these abnormal channels to open persistently, leading to a catastrophic cascade.
Here are answers to specific questions researchers might encounter.
FAQ 1: How do we prevent a malignant hyperthermia crisis in our experiments?
Answer: The cornerstone of prevention is avoidance.
FAQ 2: What are the first signs we should monitor for during an experiment?
Answer: Early recognition is critical for survival. Monitor for the following signs, which typically appear in this order [1]:
| Clinical Symptom | Description & Monitoring Method |
|---|---|
| Hypercarbia | Unexplained rise in end-tidal CO₂ despite increased minute ventilation. Use capnography. |
| Tachycardia | Sustained, unexplained increase in heart rate. |
| Masseter Spasm | Jaw muscle rigidity, especially after succinylcholine administration. |
| Rapid Temperature Rise | Often a later sign. Use continuous core temperature monitoring. |
| Generalized Rigidity | Generalized skeletal muscle rigidity. |
| Metabolic Acidosis | Detected via arterial or venous blood gas analysis. |
FAQ 3: What is the immediate protocol if we suspect an MH crisis?
Answer: Act swiftly and systematically.
The IVCT is the gold-standard diagnostic test for MH susceptibility and can be adapted for research to validate models or test drug interactions [7] [1].
Objective: To measure the contractile response of a living muscle bundle upon exposure to caffeine and halothane.
Methodology:
The table below summarizes common vaporizer issues and their potential solutions, which are applicable to various types of precision vaporizers.
| Problem | Possible Causes | Troubleshooting Steps | Reference |
|---|---|---|---|
| Machine/Patient Leak | Loose connections, cracked tubing, leaking endotracheal tube [1]. | Correct the leak if possible. If not isolated, switch out the machine. For ET tubes, submerge inflated tube in water to check for bubbles [1]. | |
| Inaccurate Vaporizer Output | Vaporizer out of calibration, internal malfunction [1]. | Output must be verified by a qualified service company. Vaporizer may need sending for cleaning and recalibration [1]. | |
| Malfunctioning One-Way Valves | Valve disks are warped or sticking due to condensation [1]. | If warped, replace valve disks. If sticking, wipe clean and replace. Keep circuits unused when not in use to reduce condensation [1]. | |
| Inadequate Anesthesia Depth | Technique-related issues (e.g., pain control) or machine-related leaks diluting agent [1]. | Rule out technique issues. Check for machine leaks and the smell of anesthetic. Ensure vaporizer is filled and concentration is set correctly [1]. |
Understanding these core concepts is essential for troubleshooting:
The workflow below, while for isoflurane, illustrates a meticulous methodology for maintaining stable anesthesia in a research setting, which you can adapt for your protocols.
Based on this workflow, a detailed procedural table can be constructed:
| Step | Action | Details & Rationale |
|---|---|---|
| 1. Pre-Calibration | Calibrate the gas analyzer. | Use a standard gas mixture from the manufacturer before each procedure to ensure accurate measurement of agent concentration and CO₂ [4]. |
| 2. Induction & Maintenance | Induce anesthesia, then maintain using the vaporizer. | Connect the animal to the circuit and maintain a stable plane of anesthesia with the vaporizer [4]. |
| 3. Monitoring | Continuously monitor vital signs. | Keep a close watch on parameters like Mean Arterial Pressure (MAP) and Heart Rate (HR) compared to a pre-established baseline [4]. |
| 4. Intervention for Increase | If MAP/HR increase >20% from baseline. | Stop the procedure. Increase the vaporizer setting by 0.2% units. Increase oxygen flow rate during this adjustment [4]. |
| 5. Intervention for Decrease | If MAP decreases >20% from baseline. | Decrease the vaporizer setting by 0.2% units until parameters return to baseline values [4]. |
| 6. Intervention for Severe Low Pressure | If MAP falls to ≤60 mmHg. | Administer a fluid bolus (e.g., 5 mL/kg over 15 min) to support circulation [4]. |
Q1: What should I do if I suspect the vaporizer output is inaccurate?
Q2: Why is there condensation in the breathing circuits, and how can I prevent it?
Q3: How does fresh gas flow (FGF) affect vaporizer performance and consumption?
For persistent or complex issues with specialized equipment, the most reliable course of action is to contact the manufacturer's technical support or the service company that maintains your anesthesia equipment. They can provide agent-specific guidance and advanced diagnostics.
A Waste Anesthetic Gas Scavenging System (AGSS) is designed to collect and remove excess anesthetic gases from the breathing system, venting them safely outside the working environment [1] [2] [3]. These systems are crucial for maintaining occupational safety in operating rooms, procedure suites, and research laboratories.
Key Components of a Scavenging System All scavenging systems consist of four main parts [2]:
Comparison of Scavenging System Types
| Feature | Active Systems | Passive Systems |
|---|---|---|
| Driving Force | Uses a vacuum or fan to create negative pressure [1] [2] | Relies on the natural pressure of the gases or diffusion [1] [2] |
| Disposal Method | Typically connected to the hospital's central suction system [1] | Uses a large-diameter hose to vent gases outside or through a charcoal canister [2] [4] |
| Key Requirement | Must include negative-pressure relief to prevent excessive suction on the breathing circuit [1] | Must be protected from occlusion, which could lead to pressure buildup [1] |
| Common Use | Most common in modern hospital settings [1] | Can be used where no central suction exists; often used with charcoal canisters in smaller settings [5] [4] |
Although this compound is an older agent, established safety guidelines still apply for its use in research settings. The following table summarizes key exposure limits and safety information.
| Aspect | Guideline for this compound |
|---|---|
| Recommended Exposure Limit | 50 ppm as an 8-hour Time-Weighted Average (TWA) [3] |
| Odor & Warning Properties | Poor warning properties; odorless at low concentrations [5] |
| Primary Health Concerns | Potential liver and kidney disease, reproductive effects (sterility, miscarriages, birth defects), and central nervous system depression (headache, irritability, fatigue) [6] [5] |
| Atmospheric Lifespan | Information not specified in search results; newer agents like isoflurane (3.6 years) and sevoflurane (1.2 years) have known lifespans [2] |
Q1: What are the most common sources of waste gas leaks in a lab setting? The most frequent sources of exposure are often related to technique and equipment maintenance [6]:
Q2: How do I check my anesthesia machine and scavenging system for leaks? A routine leak test should be performed daily. The universal negative pressure leak test is a common method [7]:
Q3: What should I do in case of a liquid this compound spill?
Q4: What personal protective equipment (PPE) is required when handling this compound? At a minimum, you should wear:
| Problem | Possible Causes | Corrective Actions |
|---|
| Smell of anesthetic gas in the lab [1] | Significant leak from circuit, mask, or tubing; disconnected scavenging hose; saturated charcoal canister. | 1. Check all connections and mask fit. 2. Ensure scavenger suction is on and adjusted properly. 3. Weigh charcoal canister to check for saturation; replace if necessary [5] [4]. | | Scavenger reservoir bag fully inflated | Obstruction in the disposal tubing; scavenger suction not turned on or insufficient. | 1. Check for kinks or occlusions in the disposal tubing. 2. Turn on or increase the scavenging suction vacuum [1]. | | Scavenger reservoir bag completely collapsed | Excessive scavenger suction. | Decrease the scavenging suction vacuum to a level where the reservoir bag is neither over-distended nor flat [1]. | | High-pressure alarms on the anesthesia machine | Obstruction distal to a closed scavenging interface. | Immediately disconnect the gas collection tubing from the back of the APL valve or turn off the suction at the scavenger interface to protect the patient from barotrauma [1]. |
Protocol 1: Safe Induction Using an Induction Chamber This workflow outlines the procedure for safely anesthetizing a rodent in an induction chamber connected to a scavenging system.
Protocol 2: Managing Waste and Monitoring Exposure This chart describes the ongoing safety and environmental procedures that must be conducted during and after experiments.
The table below summarizes the key comparative effects of enflurane and isoflurane on cardiac performance based on experimental data.
| Performance Parameter | This compound | Isoflurane | Experimental Context & Notes |
|---|---|---|---|
| Myocardial Contractility | Significant negative inotropic effect; most depressed at high doses [1] [2] [3] | Better preserved contractility at high doses; less depression than this compound [1] [3] | Chronically instrumented dog model, 1.75 MAC [1] [3]. |
| Systemic Vascular Resistance (SVR) | Decreases [4] | Decreases more significantly than this compound [3] | The decrease in SVR is a primary reason for the drop in Mean Arterial Pressure with isoflurane [4]. |
| Heart Rate | Moderate increase [1] [3] | Greater increase than this compound and halothane [3] | In dogs, the increase helps maintain cardiac output [4] [3]. |
| Coronary Blood Flow | Well-preserved even during profound hypotension [1] | Well-preserved; causes coronary vasodilation [1] [3] | No evidence of coronary steal with isoflurane in fixed coronary stenosis [4]. |
| Myocardial Protection from Reperfusion Injury | Marginal effect on infarct size reduction [5] | No significant protection when administered only during reperfusion [5] | Rabbit model of regional myocardial ischemia. Desflurane and sevoflurane showed significant protection [5]. |
| Sensitization to Catecholamines | Does not sensitize the heart; adrenaline can be safely used [2] | Sensitizes myocardium to epinephrine, increasing risk of arrhythmias [6] | A clinical consideration for arrhythmogenic potential [6] [2]. |
This study directly compared the effects of this compound and isoflurane at doses that achieved the same level of hypotension [1].
This study investigated the cardioprotective effects of volatile anesthetics administered specifically during the reperfusion phase [5].
Volatile anesthetics can protect the myocardium by activating innate cellular signaling pathways, a phenomenon known as anesthetic-induced preconditioning (APC). Although the data above shows isoflurane was ineffective when given only at reperfusion, other studies confirm it has protective effects when administered before ischemia, similar to ischemic preconditioning [7].
The diagram below illustrates the core signaling pathway through which isoflurane and other volatile anesthetics are thought to confer cardioprotection.
The pathway involves:
The table below summarizes the core differences in the hepatotoxicity profiles of these two anesthetics.
| Feature | Halothane | Enflurane |
|---|---|---|
| Overall Hepatotoxicity Risk | Significant; a major reason for its declined use in developed countries [1] [2] [3] | Considerably lower than halothane [1] [4] [3] |
| Incidence of Mild Injury (Type 1) | Relatively common (20-30% of patients); transient AST/ALT elevation [1] | Not specifically mentioned, but considered much lower risk [4] |
| Incidence of Severe Hepatitis (Type 2) | ~1 in 10,000 exposures; risk increases to ~1 in 1,000 with multiple exposures [2] [4] | Very rare; only 2 cases per 1 million reported [1] |
| Primary Mechanism of Injury | Immune-mediated (via oxidative metabolite TFA) and direct hypoxic injury (via reductive metabolites) [1] [2] | Predominantly hypoxic/anoxic injury to liver cells [5] |
| Key Risk Factors | Multiple exposures, obesity, female sex, middle age, genetic predisposition, underlying liver disease [1] [2] [4] | Conditions favoring severe hepatic hypoxia [5] |
| Metabolism & Reactive Intermediates | High (20-30% metabolized); forms Trifluoroacetyl (TFA) adducts [1] [3] | Minimal metabolism (<1%); lower potential for reactive intermediate formation [1] [3] |
The fundamental difference in toxicity lies in their metabolic pathways and the primary mechanism of liver injury, as illustrated below.
Halothane's hepatotoxicity is complex and can occur through two primary pathways [1]:
This compound's potential for hepatotoxicity is significantly lower because it undergoes minimal metabolism (less than 1%), resulting in far fewer reactive metabolites [1] [3]. The injury that does occur is primarily attributed to severe hepatic hypoxia or anoxia [5]. In experimental models, liver injury from this compound required very low oxygen tensions (10% O₂) and external heating of the animals to manifest. This suggests the injury pattern is more akin to a classic hypoxic insult rather than a chemotoxic or immune-mediated one like halothane [5].
The differences in mechanism are reflected in the distinct experimental models used to study each drug's hepatotoxicity.
This well-established model demonstrates the "bioactivation/chemotoxic" mechanism of halothane [5].
This model highlights the hypoxic nature of this compound-induced injury [5].
For researchers and clinicians, the implications are clear:
The following table quantifies the recovery times from a randomized controlled trial that directly compared the two agents [1].
| Recovery Parameter | Group E (Enflurane only) | Group X (Crossover to Desflurane) | P Value |
|---|---|---|---|
| Time to eye opening (response to command/pain) | Significantly longer | Significantly shorter | P < 0.05 |
| Time to regain awareness (of age and name) | Significantly longer | Significantly shorter | P < 0.05 |
| Digit Symbol Substitution Test (DSST) score | Significantly lower (worse) | Significantly higher (better) | P < 0.05 |
| Serial Seven Test score | Significantly lower (worse) | Significantly higher (better) | P < 0.05 |
To evaluate the robustness of these findings, here is a detailed breakdown of the experimental design and methodology used in the study [1].
This workflow of the crossover study design can be visualized as follows:
For your research and development work, consider these focal points:
The table below summarizes the key characteristics and relative seizure risks of various inhalational anesthetics:
| Anesthetic Agent | Relative Seizure Risk | Key Characteristics and Context | Supporting Data Type |
|---|---|---|---|
| Enflurane | High | "Intermediate" agent between halothane and isoflurane; known to cause seizure activity on EEG, especially with deep anesthesia (high concentrations), hypocapnia, or auditory stimulation [1]. | Historical Clinical Review [1] |
| Isoflurane | Low | Promotes "stability of cardiac rhythm"; noted for molecular stability and probable lack of toxicity compared to halothane and this compound [1]. | Historical Clinical Review [1] |
| Sevoflurane | Dose-Dependent | Can induce dose-dependent increases in epileptiform EEG biomarkers (spikes, high-frequency oscillations) in both epileptic and non-epileptic brain regions [2]. | Intraoperative iEEG Study [2] |
| Desflurane | Not significantly associated | Primarily studied for recovery profiles in neurosurgery; no significant seizure risk reported in recent meta-analyses [3]. | Systematic Review & Meta-Analysis [3] |
| Halothane | Low | Known for "smoother inhalation induction"; not associated with significant seizure activity [1]. | Historical Clinical Review [1] |
Understanding the evidence behind these comparisons is crucial for interpreting the data.
1. Historical Clinical Comparison
2. Intraoperative iEEG under Sevoflurane
The workflow and logic of this modern experimental approach can be visualized as follows:
The core objective of administering equihypotensive doses is to compare the effects of different anesthetics when they produce the same level of blood pressure reduction, isolating their impact on other physiological parameters. A pivotal large-animal study provides direct comparative data for this purpose [1].
The table below summarizes the key differential effects observed at these equihypotensive doses.
Table 1: Comparative Effects at Equihypotensive Doses in a Canine Model [1]
| Parameter | Halothane | Enflurane | Isoflurane |
|---|---|---|---|
| Heart Rate | Increase | Increase | Increase |
| LV dP/dt | Decrease | Decrease | Decrease |
| Myocardial Thickening Fraction | Decrease | Decrease | Decrease |
| Stroke Volume | Decrease | Decrease | Decrease |
| Cardiac Performance at MAP 45 mmHg | Moderately depressed | Most severely depressed | Best maintained |
| Coronary Blood Flow | Preserved even at MAP 45 mmHg | Preserved even at MAP 45 mmHg | Preserved even at MAP 45 mmHg |
| Renal Blood Flow | Preserved even at MAP 45 mmHg | Preserved even at MAP 45 mmHg | Preserved even at MAP 45 mmHg |
The following diagram maps the workflow and key measurements from the primary in vivo study.
Key Methodology Details [1]:
To explore the mechanisms behind the cardiovascular effects, an in vitro study examined the direct vascular actions of these anesthetics.
Table 2: Summary of In Vitro Vascular Effects on Endothelin-1-Induced Contraction [2]
| Anesthetic | Concentration | Effect on Endothelin-1 Dose-Response | Proposed Mechanism |
|---|---|---|---|
| Isoflurane | 1 & 2 MAC | Rightward shift; decreased max tension (intact endothelium) | Smooth muscle effect; "Indomethacin-like" effect on endothelial vasoconstrictor |
| This compound | 2 MAC | Rightward shift; decreased max tension (intact endothelium) | Smooth muscle effect; "Indomethacin-like" effect on endothelial vasoconstrictor |
| Halothane | 1 & 2 MAC | No significant attenuation | Not significant in this model |
Key Methodology Details [2]:
The differential cardiovascular effects arise from how each anesthetic interacts with the cardiovascular system. The following diagram synthesizes the primary mechanisms based on the search results.
Key Mechanistic Insights:
For researchers and drug development professionals, the key takeaway is that while halothane, this compound, and isoflurane achieve the same hypotensive endpoint, their mechanisms and collateral effects on cardiac performance differ significantly.
The table below summarizes the quantitative differences in the metabolism and hepatotoxic potential of enflurane compared to modern agents. The extent of metabolism is a key indicator of the risk of immune-mediated liver injury.
| Anesthetic Agent | Approximate Extent of Metabolism | Relative Protein Acylation (in rats) | Incidence of Clinically Apparent Liver Injury | Proposed Risk Factor |
|---|---|---|---|---|
| This compound | 1.5–2 times that of desflurane [1] | Intermediate (less than halothane, greater than isoflurane/desflurane) [2] | Rare, but well-documented [3] | Previous exposure, especially with unexplained fever/jaundice [3] |
| Isoflurane | ~0.2% [1] | Minimal (not significantly different from desflurane) [2] | Very rare [3] | --- |
| Desflurane | 0.02–0.2% [1] | Minimal (not significantly different from isoflurane) [2] | Extremely rare (only a single case reported) [1] | --- |
| Sevoflurane | 2–5% (to inorganic fluoride) [1] | Does not undergo oxidative metabolism to TFA adducts [4] | Appears to have low risk of immune-mediated hepatotoxicity [1] [4] | --- |
The primary mechanism behind hepatotoxicity for some volatile anesthetics involves a metabolic pathway that can trigger an immune response. This compound, along with halothane, isoflurane, and desflurane, can be metabolized by the liver enzyme Cytochrome P450 2E1 (CYP2E1) [3] [2]. This process generates a reactive intermediate, trifluoroacyl chloride (TFCl) [1], which binds to liver proteins, creating trifluoroacetylated (TFA) protein adducts [2]. These TFA-adducts are recognized by the immune system as "foreign," leading to the production of antibodies. Upon re-exposure to the anesthetic, this immune response can manifest as severe liver injury, or "halothane hepatitis-like" syndrome [3] [2].
The following diagram illustrates this pathway and the critical difference in risk between anesthetics:
The risk of this immune response is directly correlated with the extent of metabolism and the subsequent level of TFA-protein adducts formed [2]. As shown in the first table, this compound undergoes significantly more metabolism than desflurane or isoflurane, leading to a higher formation of these immunogenic adducts and a correspondingly higher, though still rare, risk of hepatotoxicity [3] [2].
The comparative data presented are supported by specific experimental studies.
This foundational study provided experimental evidence for the mechanism and relative risks of different anesthetics [2].
This clinical study investigated the real-world incidence of liver injury with modern anesthetics [4].
For drug development professionals, the key takeaway is that the molecular structure of an anesthetic dictates its metabolic susceptibility, which in turn is a major determinant of its safety profile. This compound's higher metabolism via CYP2E1 leads to significant TFA-adduct formation, underpinning its hepatotoxic potential [3] [2]. In contrast, the minimal metabolism of desflurane and the alternative, non-immunogenic pathway of sevoflurane result in a much-improved hepatic safety profile [2] [1] [4]. This explains why this compound has been phased out in favor of these modern agents.
The following table summarizes key experimental data from a mutational study on the α1β2γ2 GABAA receptor subtype, which is the most abundant in the central nervous system. The data shows the modulatory action of various anesthetics, measured as the potentiation of GABA-induced chloride currents [1].
Table 1: Potentiation of GABA-Induced Currents by Anesthetics on Wild-type and Mutant α1β2γ2 Receptors [1]
| Anesthetic Agent | Concentration Used | Receptor Type | Potentiation of GABA Response (% of control) | Key Findings |
|---|---|---|---|---|
| Enflurane | 1 mM | α1β2γ2 (Wild-type) | 119.4 ± 23% | Baseline potentiation on wild-type receptors. |
| α1β2(N265M)γ2 | 31.7 ± 10% | Severely reduced potentiation. | ||
| α1β2(M286W)γ2 | 4.8 ± 2.1% | Nearly abolished potentiation. | ||
| Propofol | 10 µM | α1β2γ2 (Wild-type) | 100.7 ± 17% | Baseline potentiation. |
| α1β2(N265M)γ2 | 43.5 ± 10.1% | Significantly reduced. | ||
| α1β2(M286W)γ2 | 48.4 ± 13.2% | Significantly reduced. | ||
| Etomidate | 10 µM | α1β2γ2 (Wild-type) | 372 ± 103.4% | Strong baseline potentiation. |
| α1β2(N265M)γ2 | 83.7 ± 23.5% | Significantly reduced. | ||
| α1β2(M286W)γ2 | 87.4 ± 34.1% | Significantly reduced. | ||
| Alphaxalone | 5 µM | α1β2γ2 (Wild-type) | 327 ± 59.4% | Baseline potentiation. |
| α1β2(N265M)γ2 | 346.5 ± 97.4% | Not significantly different from wild-type. | ||
| α1β2(M286W)γ2 | 201.6 ± 45.6% | Not significantly different from wild-type. |
Significant Reduction | No Significant Change
The data in Table 1 were generated using the following key methodologies [1]:
The differential effects observed in the mutational study point to specific molecular mechanisms.
The following diagram illustrates the general mechanism of positive allosteric modulation and the key residues involved.
Diagram: Mechanism of GABAA Receptor Positive Allosteric Modulation. The diagram shows the pentameric GABAA receptor. When GABA binds, the chloride channel opens. Positive allosteric modulators (PAMs) like this compound and propofol bind to specific sites, such as the βN265 and βM286 residues, enhancing channel opening and increasing chloride influx, leading to neuronal hyperpolarization [1] [3].
| Anesthetic | Blood/Gas Partition Coefficient | Oil/Gas Partition Coefficient | MAC (%) | Key Characteristics and Risks |
|---|---|---|---|---|
| Methoxyflurane | 12.0 - 15.0 [1] [2] | 970 [2] | 0.2 [1] | High solubility; slow induction/recovery; Nephrotoxic [3]. |
| Halothane | 2.3 - 2.54 [1] [2] | 224 [1] [2] | 0.74 - 0.75 [1] [4] | Hepatotoxicity; medium-speed induction/recovery [3]. |
| Enflurane | 1.8 - 2.0 [1] [2] [5] | 96 - 98 [2] [5] | 1.58 - 1.68 [1] [5] | Medium solubility; proconvulsive (lowers seizure threshold) [5] [3]. |
| Isoflurane | 1.4 - 1.46 [1] [2] | 91 - 97 [1] [2] | 1.15 - 1.2 [1] [4] | Pungent odor; most potent of the fluranes by MAC [3] [4]. |
| Sevoflurane | 0.65 - 0.74 [6] [1] [2] | 42 - 53 [1] [2] | 2.0 - 2.15 [1] [4] | Rapid induction/recovery; sweet, non-pungent odor; suitable for induction [3] [4]. |
| Desflurane | 0.42 - 0.57 [6] [1] [2] | 18.7 - 19.0 [1] [2] | 5.8 - 6.6 [1] [4] | Fastest induction/recovery; pungent; can cause airway irritation and sympathetic activation [7] [3] [4]. |
| Nitrous Oxide (N₂O) | 0.47 [1] [2] | 1.4 [1] [2] | 104 - 105 [1] [4] | Low potency (cannot achieve 1 MAC alone); rapid onset; diffuses into air-filled cavities [3] [4]. |
The blood-gas partition coefficient is typically determined using headspace gas chromatography, a reliable method for measuring the solubility of volatile substances in liquids [6] [8]. The following diagram outlines the general workflow for this experiment.
Detailed Experimental Protocol:
Patient Factors: The blood-gas partition coefficient is not an absolute constant. Studies have shown it can be influenced by a patient's physiological makeup. For example, solubility correlates with serum levels of albumin, triglycerides, and cholesterol [9]. It is also age-dependent, with children having lower coefficients than adults, contributing to their faster induction and recovery [9]. Furthermore, conditions like morbid obesity and anemia can lead to lower coefficients, speeding up the achievement of alveolar concentration [10].
Clinical Interpretation: The blood-gas partition coefficient is a major determinant of an anesthetic's pharmacokinetics.
Irritant